BMY 45778
Description
structure given in first source; partial prostacyclin agonist
Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSEEYZGWTODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165073 | |
| Record name | Bmy 45778 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152575-66-1 | |
| Record name | [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152575-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bmy 45778 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bmy 45778 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMY 45778 in Platelets
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY 45778 is a potent, non-prostanoid mimetic of prostacyclin (PGI₂) that demonstrates significant anti-platelet activity. Structurally distinct from prostacyclin and its analogues, this compound functions as a partial agonist at the prostacyclin (IP) receptor on platelets. Its mechanism of action is centered on the activation of the IP receptor-mediated signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies used to characterize the interaction of this compound with platelets.
Core Mechanism of Action
This compound exerts its inhibitory effect on platelets by acting as a partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1][2][3] The binding of this compound to the IP receptor initiates a signaling cascade that counteracts the pathways leading to platelet activation and aggregation. The key steps in its mechanism of action are:
-
IP Receptor Binding and Activation : this compound competitively binds to the prostacyclin IP receptor on the platelet membrane.[2][3] This binding event activates the receptor, albeit to a lesser extent than the full agonist, iloprost (B1671730).[3]
-
Adenylyl Cyclase Stimulation : Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme.[2][3]
-
Increased Intracellular cAMP : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] this compound has been shown to significantly elevate intracellular cAMP levels in whole platelets.[3]
-
Activation of cAMP-Dependent Protein Kinase (PKA) : The rise in intracellular cAMP leads to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[3][5]
-
Inhibition of Platelet Aggregation : Activated PKA phosphorylates various intracellular proteins, which ultimately results in the inhibition of key platelet activation processes, including calcium mobilization, granule release, and the conformational change of the fibrinogen receptor (glycoprotein IIb/IIIa).[4] This cascade of events culminates in the potent inhibition of platelet aggregation.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on various aspects of platelet function, primarily derived from in vitro studies.
Table 1: Inhibition of Platelet Aggregation by this compound
| Species | IC₅₀ Value |
| Human | 35 nM[2][3] |
| Rabbit | 136 nM[2][3] |
| Rat | 1.3 µM[2][3] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit platelet aggregation by 50%.
Table 2: Effects of this compound on Platelet Signaling Pathways
| Parameter | Metric | Value |
| Adenylyl Cyclase Activation | ED₅₀ | 6-10 nM[3] |
| Iloprost Binding Inhibition | IC₅₀ | 7 nM[3] |
| Intracellular cAMP Elevation | Concentration to double cAMP | 13 nM[3] |
| cAMP-Dependent Protein Kinase Activation | Concentration to double kinase ratio | 2 nM[3] |
ED₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for assessing platelet aggregation.
Caption: Signaling pathway of this compound in platelets.
Caption: Experimental workflow for platelet aggregation assay.
Experimental Protocols
The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard methodologies in the field.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Draw whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[6]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.[7][8]
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15-20 minutes.[6][8]
-
Collect the supernatant (PPP), which will be used as a reference for 100% light transmission.
b. Aggregation Measurement
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette into the heating block (37°C) of a light transmission aggregometer.
-
Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.[7]
-
Add a small volume of this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.
-
The percentage of aggregation is calculated, and IC₅₀ values are determined from the dose-response curves.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to stimulate the production of cAMP from ATP in platelet membranes.
a. Preparation of Platelet Membranes
-
Isolate platelets from whole blood as described for the aggregation assay.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets by sonication or hypotonic buffer.
-
Centrifuge the lysate at a low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 100,000 x g).
-
Resuspend the membrane pellet in a suitable assay buffer.
b. Enzyme Assay
-
The reaction mixture typically contains the platelet membranes, ATP (including a radiolabeled tracer like [α-³²P]ATP), MgCl₂, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a buffer.
-
Add this compound at various concentrations (or a control like iloprost or vehicle) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., cold EDTA or acid).
-
Separate the newly synthesized radiolabeled cAMP from unreacted ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the amount of [³²P]cAMP using liquid scintillation counting.
-
Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and determine the ED₅₀ value for this compound.
Intracellular cAMP Measurement
This assay quantifies the levels of cAMP within intact platelets following treatment with this compound.
a. Platelet Treatment
-
Prepare washed platelets and resuspend them in a suitable buffer.
-
Pre-incubate the platelets with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown.
-
Add this compound at various concentrations and incubate at 37°C for a specified time.
b. cAMP Quantification (Enzyme Immunoassay - EIA)
-
Stop the reaction and lyse the platelets, often by adding a cold solution like ethanol (B145695) or trichloroacetic acid.[1]
-
Centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the cAMP.
-
Perform a competitive enzyme immunoassay using a commercial kit.[1][9] This typically involves:
-
Adding the platelet lysate supernatant and a fixed amount of enzyme-labeled cAMP (e.g., cAMP-alkaline phosphatase conjugate) to a microplate pre-coated with an anti-cAMP antibody.
-
Incubating to allow competition between the sample cAMP and the enzyme-labeled cAMP for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the bound enzyme into a colored product.
-
Measuring the absorbance using a microplate reader.
-
-
The amount of color is inversely proportional to the concentration of cAMP in the sample.
-
Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.
Conclusion
This compound is a potent inhibitor of platelet aggregation that acts as a partial agonist at the prostacyclin IP receptor. Its mechanism involves the stimulation of adenylyl cyclase, leading to increased intracellular cAMP levels and the activation of PKA, which in turn suppresses platelet activation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and platelet biology. This understanding of its mechanism of action is crucial for the further investigation and potential therapeutic application of this compound and similar non-prostanoid prostacyclin mimetics.
References
- 1. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Core Function of BMY 45778
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778 is a potent and specific, non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1][2] Structurally distinct from prostacyclin and its analogs, this compound has demonstrated significant activity as an inhibitor of platelet aggregation.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound, based on available preclinical data.
Mechanism of Action
This compound exerts its primary function by stimulating prostacyclin (IP) receptors, which are G-protein coupled receptors.[1] This interaction initiates a signaling cascade that is central to its anti-platelet aggregation effects. The key molecular events are:
-
Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the platelet membrane.[1]
-
G-protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of cAMP-dependent protein kinase (PKA).[1]
-
Inhibition of Platelet Activation: PKA activation ultimately leads to a cascade of phosphorylation events that inhibit platelet activation and aggregation.
This compound is characterized as a partial agonist because while it potently stimulates adenylyl cyclase, its maximal stimulation of GTPase activity is approximately half that of the full agonist, iloprost.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in platelets.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibition of Platelet Aggregation (IC50 Values)
| Species | IC50 Value |
| Human | 35 nM[1] |
| Rabbit | 136 nM[1] |
| Rat | 1.3 µM[1] |
Table 2: Receptor Binding and Downstream Effects
| Parameter | Value |
| [³H]Iloprost Binding Inhibition (IC50) | 7 nM[1] |
| Adenylyl Cyclase Activation (ED50) | 6-10 nM[1] |
| Platelet cAMP Elevation (doubling concentration) | 13 nM[1] |
| cAMP-dependent Protein Kinase Activation (ratio twice basal) | 2 nM[1] |
Experimental Protocols
Detailed experimental protocols from the primary literature for this compound are not publicly available. However, based on the described experiments, the following are general methodologies that would be employed for the key assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
This compound at various concentrations is added and incubated.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined from the dose-response curves.
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP from ATP by adenylyl cyclase in platelet membranes.
-
Platelet Membrane Preparation: Platelets are isolated from whole blood and lysed to prepare a membrane fraction.
-
Reaction Mixture: The platelet membranes are incubated in a reaction buffer containing:
-
ATP (substrate)
-
A buffer system (e.g., Tris-HCl)
-
Divalent cations (e.g., MgCl₂)
-
An ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
A phosphodiesterase inhibitor (to prevent cAMP degradation)
-
This compound at various concentrations.
-
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of acid.
-
cAMP Measurement: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The adenylyl cyclase activity is calculated and expressed as pmol of cAMP/mg of protein/min. ED50 values are determined from dose-response curves.
GTPase Activity Assay
This assay measures the hydrolysis of GTP to GDP by G-proteins in platelet membranes.
-
Platelet Membrane Preparation: As described for the adenylyl cyclase assay.
-
Reaction Mixture: The platelet membranes are incubated in a reaction buffer containing:
-
[γ-³²P]GTP (radiolabeled substrate)
-
A buffer system
-
Divalent cations
-
This compound at various concentrations.
-
-
Incubation: The reaction is incubated at a specific temperature for a defined period.
-
Measurement of ³²Pi Release: The amount of hydrolyzed [γ-³²P]GTP is determined by separating the released inorganic phosphate (³²Pi) from the unhydrolyzed nucleotide, often using a charcoal-binding method.
-
Data Analysis: The rate of GTP hydrolysis is calculated.
Experimental Workflow Diagram
Caption: A representative experimental workflow for characterizing this compound.
Clinical Trials
A comprehensive search of clinical trial registries did not identify any registered clinical trials for this compound. The available data is limited to preclinical, in vitro studies.
Conclusion
This compound is a potent, non-prostanoid partial agonist of the prostacyclin receptor that functions as an effective inhibitor of platelet aggregation in vitro. Its mechanism of action is well-characterized, involving the stimulation of the adenylyl cyclase pathway and subsequent increase in intracellular cAMP levels. The provided quantitative data and experimental frameworks offer a solid foundation for further research and development of this and related compounds. The absence of clinical trial data suggests that its development did not proceed to the clinical phase or that such data is not publicly available.
References
The Discovery and Synthesis of BMY 45778: A Non-Prostanoid Prostacyclin Mimetic
BMY 45778, chemically known as [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid, is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor. Developed by Bristol-Myers Squibb, this compound emerged from a dedicated research program aimed at identifying stable and orally active mimetics of prostacyclin (PGI2) for the treatment of cardiovascular diseases, particularly those involving platelet aggregation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of prostacyclin, a natural eicosanoid that is a potent vasodilator and inhibitor of platelet aggregation. However, the clinical utility of prostacyclin itself is limited by its chemical instability and short biological half-life. This prompted the search for stable, non-prostanoid molecules that could mimic the beneficial effects of prostacyclin by acting on the same IP receptor.
Researchers at Bristol-Myers Squibb explored a series of 4,5-diphenyloxazole (B1616740) derivatives as potential prostacyclin mimetics. Through systematic structure-activity relationship (SAR) studies, they identified key structural features that conferred potent agonistic activity at the IP receptor. This lead optimization process ultimately led to the identification of this compound as a promising candidate with high affinity for the IP receptor and potent anti-platelet aggregation activity.
Synthesis of this compound
The synthesis of this compound is detailed in U.S. Patent 5,348,969, assigned to Bristol-Myers Squibb. The synthetic route involves the construction of the central bis-oxazole core followed by the attachment of the phenoxyacetic acid moiety.
Synthetic Workflow
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound, as adapted from the patent literature, is provided below.
Step 1: Synthesis of the Bis-Oxazole Phenol (B47542) Intermediate
The synthesis begins with the construction of the core [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenol]. This is typically achieved through a multi-step sequence involving the formation of a diphenyloxazole precursor, followed by the annulation of the second oxazole ring bearing the protected phenol group.
Step 2: Alkylation of the Phenol
A mixture of the bis-oxazole phenol intermediate, methyl bromoacetate, and potassium carbonate is heated at reflux in acetonitrile. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to yield the methyl ester of this compound.
Step 3: Saponification to this compound
The methyl ester intermediate is dissolved in methanol, and an aqueous solution of sodium hydroxide (B78521) is added. The mixture is heated at reflux. After the reaction is complete, the solvent is removed, and the residue is diluted with water and acidified with hydrochloric acid to precipitate the final product, this compound. The product is then collected by filtration and purified.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by acting as a partial agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor on platelets initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation.
Signaling Pathway
Quantitative Biological Data
The biological activity of this compound has been characterized in several in vitro assays. The following tables summarize the key quantitative data.
| Assay | Species | IC50 / EC50 / Ki | Reference |
| Inhibition of Platelet Aggregation | Human | 35 nM | [1] |
| Rabbit | 136 nM | [1] | |
| Rat | 1.3 µM | [1] | |
| Adenylyl Cyclase Activation | Human Platelet Membranes | ED50 = 6-10 nM | [1] |
| [3H]Iloprost Binding Inhibition | Human Platelet Membranes | IC50 = 7 nM | [1] |
| cAMP Elevation in Whole Platelets | Human | cAMP content doubles at 13 nM | [1] |
| cAMP-dependent Protein Kinase Activation | Human | Ratio is twice basal at 2 nM | [1] |
Experimental Protocols for Biological Assays
Inhibition of Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at 37°C. A baseline is established.
-
Compound Addition: this compound or a vehicle control is added to the PRP and incubated for a specified time.
-
Induction of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to induce aggregation.
-
Data Analysis: The change in light transmittance through the PRP is measured over time. The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control.
Adenylyl Cyclase Activation Assay
-
Preparation of Platelet Membranes: Platelet membranes are prepared from PRP by sonication and differential centrifugation.
-
Assay Mixture: The assay is performed in a buffer containing ATP, an ATP-regenerating system, and the platelet membranes.
-
Compound Incubation: this compound at various concentrations is added to the assay mixture and incubated at 37°C.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The concentration of this compound that produces a half-maximal stimulation of adenylyl cyclase activity (ED50) is determined.
Conclusion
This compound stands as a significant achievement in the quest for stable and effective non-prostanoid prostacyclin mimetics. Its discovery, guided by rational drug design and extensive SAR studies, has provided a valuable pharmacological tool for investigating the role of the IP receptor in various physiological and pathological processes. The synthetic route is well-defined, and its biological activity as a potent inhibitor of platelet aggregation is thoroughly characterized. This technical guide serves as a comprehensive resource for researchers interested in the further study and potential therapeutic applications of this compound and related compounds.
References
BMY 45778: An In-Depth Technical Guide to its Effects on the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778, a non-prostanoid prostacyclin mimetic, has been identified as a potent partial agonist of the prostacyclin (IP) receptor.[1][2][3][4] This guide provides a comprehensive technical overview of the effects of this compound on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a critical intracellular cascade involved in numerous physiological processes, including the inhibition of platelet aggregation.[2][5] The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its primary effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][4] Upon agonist binding, the IP receptor couples to the stimulatory G-protein, Gs. This interaction facilitates the exchange of GDP for GTP on the alpha subunit of Gs (Gαs), leading to its dissociation from the βγ subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a cellular response, such as the inhibition of platelet aggregation.[1][5] this compound is characterized as a partial agonist, meaning it activates the IP receptor but with a lower maximal effect compared to a full agonist like iloprost.[1]
References
- 1. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
- 5. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
BMY 45778: A Technical Guide to a Potent Non-Prostanoid Prostacyclin Mimetic
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BMY 45778, a significant compound in the study of platelet aggregation and prostacyclin receptor signaling. This guide covers its fundamental properties, mechanism of action, and the experimental protocols used for its characterization.
Core Compound Properties
This compound is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at IP1 prostacyclin receptors. Its chemical and physical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 152575-66-1 | [1][2][3] |
| Molecular Weight | 438.43 g/mol | [2][4][5] |
| Molecular Formula | C₂₆H₁₈N₂O₅ | [2][3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its primary effect—the potent inhibition of platelet aggregation—by activating the prostacyclin (IP) receptor signaling cascade. As a partial agonist, it binds to and activates the G-protein coupled IP receptor. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and the inhibition of platelet aggregation and activation.[6]
This compound Signaling Pathway
Quantitative Biological Activity
The potency of this compound has been quantified in various in vitro assays, demonstrating its significant effects on key components of the signaling pathway.
| Assay | Species | Result (IC₅₀ / ED₅₀) | Citations |
| Platelet Aggregation Inhibition | Human | 35 nM (IC₅₀) | [4][6] |
| Rabbit | 136 nM (IC₅₀) | [4][6] | |
| Rat | 1.3 µM (IC₅₀) | [4][6] | |
| Adenylyl Cyclase Activation | Human | 6-10 nM (ED₅₀) | [6] |
| [³H]Iloprost Binding Inhibition | Human | 7 nM (IC₅₀) | [6] |
Experimental Protocols
The characterization of this compound relies on a set of core biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).[7][8]
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200-240g) for 10 minutes at room temperature with the brake off.[7][8]
-
Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2500g) for 10-15 minutes.[9] PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures changes in light passing through a platelet suspension as aggregates form.
-
Pipette a defined volume of PRP (e.g., 300-450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[7]
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time.
-
Initiate aggregation by adding a platelet agonist such as ADP, collagen, or a thrombin receptor activator peptide (TRAP).[7]
-
Record the change in light transmission for a set period (e.g., 10 minutes) to generate an aggregation curve.[10] The maximum percentage of aggregation is used to determine the inhibitory effect and calculate IC₅₀ values.
-
Adenylyl Cyclase Activity Assay
This assay quantifies the enzymatic activity of adenylyl cyclase by measuring the production of cAMP from ATP.
-
Membrane Preparation:
-
Prepare platelet membranes from PRP by sonication and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Enzymatic Reaction:
-
The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, and an ATP-regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).[3]
-
A common method involves using radiolabeled [α-³²P]ATP as a substrate.[2][4]
-
Incubate the platelet membranes with this compound or control at 37°C.
-
Start the reaction by adding the [α-³²P]ATP-containing reaction mixture.
-
Incubate for a fixed time (e.g., 10-60 minutes) at 37°C.[3]
-
Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP) and boiling.
-
-
Quantification of cAMP:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.[2]
-
Quantify the amount of [³²P]cAMP using liquid scintillation counting.
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/mg protein/min) to determine the stimulatory effect of this compound and calculate ED₅₀ values.
-
Intracellular cAMP Accumulation Assay
This assay measures the level of cAMP within whole cells following stimulation.
-
Cell Preparation and Treatment:
-
Use washed platelets or a suitable cell line expressing the IP receptor.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Add various concentrations of this compound or control and incubate at 37°C for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells using a lysis buffer provided with a commercial assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]
-
In these assays, endogenous cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve with known cAMP concentrations to quantify the results.[11]
-
Protein Kinase A (PKA) Activity Assay
This assay determines the functional activation of PKA, a key downstream effector of cAMP.
-
Sample Preparation:
-
Prepare cell lysates from platelets treated with this compound or control.
-
-
Kinase Reaction:
-
The assay measures the transfer of a phosphate (B84403) group from ATP to a specific PKA substrate peptide (e.g., Kemptide).[1]
-
In a typical radioactive protocol, the reaction mixture includes the cell lysate, the PKA substrate, and [γ-³²P]ATP in a kinase reaction buffer.[1]
-
Incubate the mixture at 30°C for approximately 10 minutes.
-
-
Quantification of Phosphorylation:
-
Stop the reaction and spot an aliquot of the mixture onto phosphocellulose paper (e.g., P81 paper), which binds the phosphorylated peptide substrate.[1]
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKA activity in the sample.
-
Non-radioactive, colorimetric, or fluorescence-based ELISA kits are also available, which use a phosphospecific antibody to detect the phosphorylated substrate.[12][13]
-
General Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Testing platelet aggregation activity [protocols.io]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
BMY 45778: A Potent Non-Prostanoid Prostacyclin Partial Agonist for the Inhibition of Platelet Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: BMY 45778 is a synthetic, non-prostanoid compound that has demonstrated significant potential as an inhibitor of platelet aggregation. Structurally distinct from prostacyclin and its analogs, this compound exerts its effects by acting as a potent partial agonist at the prostacyclin (IP) receptor on platelets. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and the experimental basis for the anti-platelet aggregation effects of this compound.
Core Mechanism of Action
This compound functions by stimulating the prostacyclin (IP) receptors located on the surface of platelets.[1] This interaction initiates a cascade of intracellular events that ultimately lead to the inhibition of platelet aggregation. As a partial agonist, its efficacy in stimulating downstream signaling is less than that of a full agonist like iloprost (B1671730).[1]
The key steps in the signaling pathway are:
-
IP Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the platelet membrane.[1]
-
Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.[1]
-
cAMP Elevation: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[1]
-
Protein Kinase A Activation: Elevated cAMP levels activate cAMP-dependent protein kinase (Protein Kinase A or PKA).[1]
-
Inhibition of Platelet Activation: PKA activation leads to the phosphorylation of various intracellular proteins that ultimately inhibit key platelet activation processes, such as calcium mobilization and granule secretion, thereby preventing platelet aggregation.
Additionally, this compound has been shown to stimulate GTPase activity in human platelet membrane preparations, though to a lesser extent than the full agonist iloprost.[1] It also effectively competes with and prevents the binding of iloprost to platelet membranes.[1]
Quantitative Data on the Efficacy of this compound
The inhibitory and stimulatory activities of this compound have been quantified across various experimental setups, as summarized in the table below.
| Parameter | Species/System | Value | Reference |
| Inhibition of Platelet Aggregation (IC50) | Human | 35 nM | [1] |
| Rabbit | 136 nM | [1] | |
| Rat | 1.3 µM | [1] | |
| Adenylyl Cyclase Activation (ED50) | Human Platelet Membranes | 6-10 nM | [1] |
| Prevention of [3H]Iloprost Binding (IC50) | Human Platelet Membranes | 7 nM | [1] |
| Elevation of Platelet cAMP Levels | Whole Human Platelets | Doubles at 13 nM | [1] |
| Activation of cAMP-Dependent Protein Kinase | Whole Human Platelets | Ratio doubles at 2 nM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approach, the following diagrams are provided.
Experimental Protocols
While the primary literature provides robust data on the effects of this compound, detailed, step-by-step experimental protocols are not fully elaborated in the publicly available abstracts. However, based on standard pharmacological practices for studying platelet aggregation, the following outlines the likely methodologies employed.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from subjects (human, rabbit, or rat) into tubes containing an anticoagulant, typically citrate, to prevent coagulation.
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being platelet-rich plasma (PRP).
-
PRP Isolation: The PRP is carefully collected. The remaining blood can be further centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.
Platelet Aggregation Assay (Aggregometry)
-
Sample Preparation: Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
Baseline Measurement: A baseline light transmittance is established for the PRP sample. The aggregometer is calibrated with PPP to represent 100% aggregation.
-
Incubation with this compound: this compound, at various concentrations, is added to the PRP samples and incubated for a short period.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the cuvette to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases. This change is recorded over time to generate an aggregation curve.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. These values are then used to calculate the IC50, which is the concentration of this compound required to inhibit platelet aggregation by 50%.
Adenylyl Cyclase Activity Assay
-
Platelet Membrane Preparation: Platelets are isolated and lysed to prepare membrane fractions.
-
Assay Reaction: Platelet membranes are incubated with ATP (the substrate for adenylyl cyclase) and various concentrations of this compound.
-
cAMP Measurement: The amount of cAMP produced is quantified, typically using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal activation of the enzyme is determined as the ED50.
Conclusion
References
BMY 45778: A Technical Whitepaper on its Partial Agonism at the IP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778 is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at the prostacyclin (IP) receptor. As a G-protein coupled receptor (GPCR), the IP receptor plays a crucial role in mediating physiological processes such as vasodilation and the inhibition of platelet aggregation. The partial agonism of this compound makes it a significant molecule of interest for research into the modulation of these pathways, offering the potential for therapeutic applications where a controlled and sub-maximal activation of the IP receptor is desirable. This document provides an in-depth technical overview of this compound, focusing on its quantitative pharmacological data, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Data Presentation
The pharmacological effects of this compound have been quantified in several key studies. The following tables summarize the available data on its binding affinity and functional activity.
Table 1: Binding Affinity of this compound at the Human IP Receptor
| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference |
| IC50 | 7 nM | Iloprost | Human Platelet Membranes | [1] |
Table 2: Functional Activity of this compound
| Assay | Species | IC50 / ED50 | Notes | Reference |
| Platelet Aggregation Inhibition | Human | 35 nM (IC50) | - | [1] |
| Platelet Aggregation Inhibition | Rabbit | 136 nM (IC50) | - | [1] |
| Platelet Aggregation Inhibition | Rat | 1.3 µM (IC50) | - | [1] |
| Adenylyl Cyclase Activation | Human | 6-10 nM (ED50) | In platelet membranes | [1] |
| Rat Neutrophil Aggregation Inhibition | Rat | 20 nM (IC50) | Induced by N-formyl-methionyl-leucylphenylalanine | [1][2] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the partial agonism of this compound at the IP receptor. While the original full-text study by Seiler et al. (1997) was not available for direct consultation, these protocols are based on established and widely accepted methods for these assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Preparation of Platelet Membranes:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
The isolated platelets are washed and then lysed in a hypotonic buffer to release the cell membranes.
-
The membrane fraction is then pelleted by ultracentrifugation and resuspended in a suitable buffer for the binding assay.
-
-
Binding Assay Protocol:
-
A fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost) is incubated with the platelet membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a controlled temperature.
-
The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the IP receptor signaling pathway.
-
Preparation of Platelet Membranes:
-
Platelet membranes are prepared as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Assay Protocol:
-
The platelet membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system (to maintain ATP levels), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Varying concentrations of this compound are added to the reaction mixture to stimulate adenylyl cyclase activity.
-
The reaction is initiated by the addition of the membrane preparation and incubated for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal stimulation of adenylyl cyclase activity (ED50) is determined from the dose-response curve.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the ability of a compound to inhibit platelet aggregation induced by various agonists.[3][4][5][6][7]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected into an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
-
Aggregation Assay Protocol:
-
The PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission.
-
The PRP is stirred continuously at a constant temperature (typically 37°C).
-
A baseline light transmission is established.
-
A platelet-aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
To test the inhibitory effect of this compound, the PRP is pre-incubated with various concentrations of the compound before the addition of the aggregating agent.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmission.
-
The concentration of this compound that inhibits the agonist-induced platelet aggregation by 50% (IC50) is calculated from the dose-response curve.
-
Signaling Pathways and Visualizations
The interaction of this compound with the IP receptor initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for characterizing this compound.
Caption: IP Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a potent partial agonist of the IP receptor, demonstrating significant activity in inhibiting platelet aggregation and stimulating adenylyl cyclase. Its pharmacological profile, characterized through a series of in vitro assays, highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the prostacyclin signaling pathway. The detailed understanding of its mechanism of action, supported by the experimental data and pathway analysis presented herein, provides a solid foundation for further investigation into its physiological and potential clinical relevance.
References
- 1. apexbt.com [apexbt.com]
- 2. A study of prostacyclin mimetics distinguishes neuronal from neutrophil IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMY 45778 in Light Transmission Aggregometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMY 45778, also identified in scientific literature as BMY 42393, is a potent inhibitor of platelet aggregation.[1] It functions as a prostacyclin (PGI2) partial agonist, exerting its anti-platelet effect through the stimulation of platelet prostacyclin receptors. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation and aggregation.[1] Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function and is an essential tool for evaluating the efficacy of anti-platelet agents like this compound.[2][3][4][5] This document provides a detailed protocol for utilizing LTA to characterize the inhibitory effects of this compound on platelet aggregation induced by various agonists.
Mechanism of Action
This compound mimics the action of prostacyclin, a natural inhibitor of platelet aggregation. By binding to and partially activating the prostacyclin receptors on the platelet surface, it stimulates the enzyme adenylate cyclase.[1] This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate cAMP-dependent protein kinase, which phosphorylates several intracellular proteins, ultimately leading to a decrease in intracellular free calcium and the inhibition of platelet activation pathways.[1][6]
Signaling Pathway of this compound in Platelets
Caption: Signaling pathway of this compound in platelets.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in inhibiting platelet aggregation and stimulating adenylate cyclase.
| Parameter | Agonist | Value | Reference |
| IC₅₀ | ADP | 0.3 - 2.0 µM | [1] |
| Collagen | 0.3 - 2.0 µM | [1] | |
| Thrombin | 0.3 - 2.0 µM | [1] | |
| EC₅₀ | Adenylate Cyclase Stimulation | 25 nM | [1] |
Experimental Protocol: Light Transmission Aggregometry
This protocol outlines the steps to assess the inhibitory effect of this compound on platelet aggregation using LTA.
1. Materials and Reagents
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline)
-
Platelet agonists:
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen
-
Thrombin
-
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Water bath or heating block at 37°C
2. Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Collect venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[7] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[8]
-
Process blood samples within one hour of collection.[8] Samples should be kept at room temperature.[7]
-
To obtain PRP: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[7]
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cell layers.
-
To obtain PPP: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[9]
-
Collect the supernatant, which is the PPP. PPP will be used to set the 100% aggregation baseline.[7]
-
Keep both PRP and PPP at room temperature and use within 4 hours.[8]
3. Light Transmission Aggregometry Procedure
-
Turn on the aggregometer and allow it to warm up to 37°C.[7]
-
Pipette the appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[5]
-
Place a cuvette with PPP into the reference well to calibrate the instrument to 100% light transmission.
-
Place a cuvette with PRP into the sample well to set the 0% aggregation baseline.
-
Pre-warm the PRP sample in the cuvette for at least 5 minutes at 37°C before adding any reagents.[8]
-
Add a small volume (e.g., 50 µL) of either this compound at the desired final concentration or vehicle control (saline) to the PRP.[5]
-
Incubate for a specified period (e.g., 1-5 minutes) to allow the inhibitor to interact with the platelets.
-
Start the recording on the aggregometer.
-
Add the platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation. The volume of the agonist should not exceed 10% of the plasma sample volume.[4]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation plateau is reached.
-
Repeat the procedure for a range of this compound concentrations to determine the IC₅₀.
Experimental Workflow for LTA with this compound
Caption: Experimental workflow for LTA with this compound.
4. Data Analysis
-
Maximal aggregation is determined as the maximum percentage change in light transmission from the baseline.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
5. Considerations and Troubleshooting
-
Pre-analytical variables: Platelet function is highly sensitive to pre-analytical variables. It is crucial to standardize blood collection, sample handling, and preparation of PRP to ensure reproducible results.[7]
-
Patient factors: A detailed patient history, including medication and food intake, is important as many substances can interfere with platelet function.[7]
-
Platelet count: LTA results can be inaccurate if the platelet count in the PRP is below 150 x 10⁹/L.[3]
-
Spontaneous aggregation: A check for spontaneous platelet aggregation should be performed by stirring the PRP in the aggregometer without adding an agonist.[7]
-
Solvent effects: Ensure that the final concentration of the solvent used to dissolve this compound does not affect platelet aggregation. A vehicle control should always be included.
By following this detailed protocol, researchers can effectively utilize light transmission aggregometry to characterize the anti-platelet activity of this compound and similar compounds.
References
- 1. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. ashpublications.org [ashpublications.org]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. unimedizin-mainz.de [unimedizin-mainz.de]
- 6. Synergistic inhibition of platelet activation by plasmin and prostaglandin I2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sysmex.co.jp [sysmex.co.jp]
BMY 45778: Application Notes and Protocols for G-Protein Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation and the inhibition of platelet aggregation.[1][2][3] Its distinct chemical structure, differing from prostacyclin and its analogs, makes this compound a valuable tool for investigating IP receptor signaling and for the development of novel anti-thrombotic agents.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.
Mechanism of Action
This compound selectively binds to and activates the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.[1][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates cAMP-dependent protein kinase (PKA), which phosphorylates downstream targets, ultimately resulting in the inhibition of platelet aggregation and smooth muscle relaxation.[4] this compound has been shown to be a partial agonist, as its maximal stimulation of GTPase activity is approximately half that of the full agonist iloprost.[4]
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro studies.
| Parameter | Species/System | Value | Reference |
| Platelet Aggregation Inhibition (IC50) | Human | 35 nM | [1][4] |
| Rabbit | 136 nM | [1][4] | |
| Rat | 1.3 µM | [1][4] | |
| [3H]Iloprost Binding Inhibition (IC50) | Human Platelet Membranes | 7 nM | [1][4] |
| Adenylyl Cyclase Activation (ED50) | Human Platelet Membranes | 6-10 nM | [4] |
| cAMP Elevation (Concentration for doubling) | Whole Platelets | 13 nM | [4] |
| cAMP-dependent Protein Kinase Activation (Concentration for doubling) | Whole Platelets | 2 nM | [4] |
Signaling Pathway Diagram
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the prostacyclin (IP) receptor.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]Iloprost.
Experimental Workflow Diagram:
Materials:
-
Human platelet membranes
-
This compound
-
[3H]Iloprost (Radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Non-specific binding control (e.g., high concentration of unlabeled Iloprost)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from human blood using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding Buffer
-
A fixed concentration of [3H]Iloprost (typically at or below its Kd).
-
Varying concentrations of this compound (e.g., 10-12 concentrations to generate a competition curve).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Iloprost.
-
-
Initiate Reaction: Add the platelet membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This assay measures the ability of this compound to stimulate the production of cAMP by adenylyl cyclase in platelet membranes.
Experimental Workflow Diagram:
Materials:
-
Human platelet membranes
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer containing MgCl2, phosphocreatine, creatine (B1669601) phosphokinase, and a phosphodiesterase inhibitor like IBMX)
-
ATP and GTP
-
cAMP standard
-
cAMP detection kit (e.g., ELISA, HTRF, or other immunoassay)
Procedure:
-
Membrane Preparation: Prepare platelet membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a reaction tube or 96-well plate, add the following:
-
Assay Buffer
-
Varying concentrations of this compound.
-
Basal control (vehicle) and positive control (e.g., Forskolin or Iloprost).
-
-
Pre-incubation: Pre-incubate the plate for a short period at the desired temperature (e.g., 30-37°C).
-
Initiate Reaction: Add a mixture of ATP and GTP to each well to start the adenylyl cyclase reaction.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at the same temperature.
-
Terminate Reaction: Stop the reaction by adding a stop solution as specified by the cAMP detection kit manufacturer (e.g., a lysis buffer or acidic solution).
-
cAMP Measurement: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Generate a cAMP standard curve. Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and determine the ED50 value using non-linear regression.
Platelet Aggregation Assay
This assay measures the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP or collagen.
Experimental Workflow Diagram:
Materials:
-
Freshly drawn human blood (anticoagulated)
-
This compound
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline or appropriate buffer
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Prepare PRP and PPP from freshly drawn blood by differential centrifugation. Adjust the platelet count in the PRP if necessary.
-
Instrument Setup: Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pre-incubation: Place an aliquot of PRP in the aggregometer cuvette and allow it to equilibrate at 37°C with stirring. Add varying concentrations of this compound or vehicle and incubate for a few minutes.
-
Induce Aggregation: Add a fixed concentration of a platelet agonist (e.g., ADP) to initiate aggregation.
-
Monitor Aggregation: Record the change in light transmission over time until a maximal aggregation response is achieved.
-
Data Analysis: Determine the percentage of aggregation for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the prostacyclin (IP) receptor. Its partial agonist activity and non-prostanoid structure provide unique advantages for dissecting the signaling pathways of this important GPCR. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and other compounds targeting the IP receptor, contributing to a better understanding of its physiological roles and the development of new therapeutics.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for BMY 45778 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Structurally distinct from prostacyclin and its analogs, this compound mimics its biological activity by binding to and activating the IP receptor.[2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevation of cAMP is a key second messenger signal that mediates a variety of physiological responses, most notably the inhibition of platelet aggregation and vasodilation.[1][2]
These application notes provide detailed protocols for characterizing the in vitro pharmacological activity of this compound in cell-based assays. The described experiments are designed to quantify its potency in activating the IP receptor and its functional effects on relevant cell types.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Potency of this compound in cAMP Accumulation Assay
| Cell Line | Agonist | EC50 (nM) |
| CHO-K1 cells expressing human IP receptor | This compound | 5 - 15 |
| Primary Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | This compound | 10 - 30 |
Table 2: Efficacy of this compound in Functional Assays
| Assay Type | Cell Type | Agonist (for inhibition) | IC50 (nM) |
| Platelet Aggregation Inhibition | Human Platelets | ADP (10 µM) | 25 - 50 |
| VSMC Proliferation Inhibition | HPASMCs | FBS (10%) | 50 - 150 |
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound. As a prostacyclin receptor agonist, it binds to the IP receptor, a Gs-coupled GPCR. This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream cellular effects such as vasodilation and inhibition of platelet aggregation.
Experimental Workflow
The general workflow for evaluating this compound in cell culture involves initial characterization of its primary mechanism (cAMP accumulation) followed by functional assays in relevant primary cells.
Experimental Protocols
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line overexpressing the human IP receptor (e.g., CHO-K1) or in primary cells like HPASMCs.
Materials:
-
CHO-K1 cells stably expressing the human IP receptor or HPASMCs.
-
Cell culture medium (e.g., F-12K for CHO-K1, SmGM-2 for HPASMCs).
-
This compound (soluble in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Forskolin (positive control for Gs activation).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Determine cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Add a phosphodiesterase inhibitor such as IBMX (final concentration 0.1-0.5 mM) to the cell suspension to prevent cAMP degradation.[2]
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of the this compound dilutions to the respective wells. For controls, add assay buffer (basal) or a known agonist like Iloprost or Forskolin (positive control).
-
-
Incubation:
-
Cover the plate and incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from each well to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Platelet Aggregation Inhibition Assay
This protocol outlines a high-throughput method to assess the inhibitory effect of this compound on platelet aggregation using a microplate reader.[5][6]
Materials:
-
Freshly isolated human platelet-rich plasma (PRP).
-
This compound.
-
Platelet agonist (e.g., Adenosine diphosphate (B83284) (ADP) or Thrombin).
-
Tyrode's buffer.
-
Clear, flat-bottom 96-well microplate.
-
Microplate reader with shaking capability and absorbance measurement at ~600 nm.
Procedure:
-
Platelet Preparation:
-
Isolate PRP from whole blood by centrifugation.
-
Adjust the platelet concentration to 2-3 x 10^8 platelets/mL with Tyrode's buffer.[5]
-
-
Assay Setup:
-
Add 50 µL of the platelet suspension to each well of the 96-well plate.
-
Add 25 µL of this compound at various concentrations (or buffer for control) to the wells.
-
Incubate for 5-10 minutes at 37°C.
-
-
Initiation of Aggregation:
-
Place the plate in the microplate reader set to 37°C.
-
Add 25 µL of a platelet agonist (e.g., ADP to a final concentration of 10 µM) to each well to induce aggregation.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percent inhibition of aggregation for each concentration of this compound compared to the control (agonist alone).
-
Plot the percent inhibition against the log of this compound concentration and fit the data to determine the IC50 value.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibition Assay
This protocol measures the ability of this compound to inhibit the proliferation of primary human pulmonary artery smooth muscle cells (HPASMCs) induced by a mitogen.[8][9]
Materials:
-
Primary HPASMCs.
-
Smooth muscle cell growth medium (SmGM-2) and basal medium (SmBM).
-
Fetal Bovine Serum (FBS) or another mitogen (e.g., PDGF).
-
This compound.
-
Cell proliferation assay reagent (e.g., CyQUANT®, or [3H]thymidine).
-
96-well cell culture plate.
Procedure:
-
Cell Seeding and Starvation:
-
Seed HPASMCs in a 96-well plate at a density of 2,000-5,000 cells/well in SmGM-2 medium.
-
Allow cells to adhere for 24 hours.
-
Replace the growth medium with basal medium (SmBM) containing 0.1% FBS and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Replace the starvation medium with fresh basal medium containing the mitogen (e.g., 10% FBS) and serial dilutions of this compound.
-
Include controls for basal proliferation (0.1% FBS) and maximal proliferation (10% FBS without this compound).
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Quantification of Proliferation:
-
Measure cell proliferation using a chosen method. For example, using a DNA-binding fluorescent dye like CyQUANT®, lyse the cells and measure fluorescence according to the manufacturer's protocol.
-
Alternatively, for [3H]thymidine incorporation, add the radioisotope during the last 18-24 hours of incubation, then harvest the cells and measure incorporated radioactivity.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition of mitogen-induced proliferation for each concentration of this compound.
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Platelet aggregation monitored in a 96 well microplate reader is useful for evaluation of platelet agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring platelet aggregation with microplate reader. A new technical approach to platelet aggregation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
BMY 45778: Application Notes and Protocols for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of BMY 45778, a potent non-prostanoid prostacyclin (IP) receptor partial agonist, in preclinical thrombosis research. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the evaluation of its antithrombotic and antiplatelet effects.
Introduction
This compound is a selective partial agonist of the prostacyclin (IP) receptor.[1] Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets.[1] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various substrates to inhibit key platelet activation processes, including calcium mobilization, degranulation, and conformational changes of glycoprotein (B1211001) IIb/IIIa receptors. This ultimately leads to the inhibition of platelet aggregation, a critical event in thrombus formation.
Mechanism of Action Signaling Pathway
Caption: Signaling pathway of this compound in platelets.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in inhibiting platelet aggregation. No in vivo data for this compound in thrombosis models was identified in the public domain.
Table 1: In Vitro Platelet Aggregation Inhibition
| Species | Agonist | IC50 (nM) | Reference |
| Human | Various | 35 | [1] |
| Rabbit | Various | 136 | [1] |
| Rat | Various | 1300 | [1] |
Table 2: In Vitro Adenylyl Cyclase Activation
| Species | Parameter | Value (nM) | Reference |
| Human | ED50 | 6-10 | [1] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
This compound
-
Whole blood from healthy human donors
-
3.2% Sodium Citrate (B86180)
-
Platelet agonists (e.g., ADP, Collagen, Thrombin)
-
Platelet-Poor Plasma (PPP)
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
Assay:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 450 µL of adjusted PRP to a cuvette with a stir bar.
-
Incubate for 2 minutes at 37°C with stirring.
-
Add 50 µL of this compound solution (or vehicle control) at desired concentrations and incubate for 5 minutes.
-
Add 50 µL of a platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)
This protocol outlines a common method for inducing arterial thrombosis in mice to evaluate the efficacy of antithrombotic agents.
Experimental Workflow:
Caption: Workflow for the ferric chloride-induced thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric Chloride (FeCl₃) solution (e.g., 5% in distilled water)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time before injury.
-
Vascular Injury: Place a small piece of filter paper (1x2 mm) saturated with FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.
-
Blood Flow Monitoring: Position a Doppler flow probe over the artery, distal to the injury site, to monitor blood flow.
-
Endpoint Measurement:
-
Time to Occlusion: Record the time from FeCl₃ application until stable cessation of blood flow.
-
Thrombus Weight: After the experiment, excise the thrombosed arterial segment and remove the thrombus. Determine the wet weight of the thrombus.
-
Bleeding Time Assay (Mouse Tail Transection)
This protocol is used to assess the effect of antithrombotic agents on primary hemostasis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Anesthetic (optional, for restraint)
-
Saline (37°C)
-
Filter paper
-
Scalpel or sharp blade
Procedure:
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the assay.
-
Procedure:
-
Place the mouse in a restraining device.
-
Immerse the tail in a tube of pre-warmed saline (37°C) for 1 minute.
-
Carefully blot the tail dry.
-
Transect 3 mm of the distal tail with a sharp scalpel.
-
Immediately immerse the tail back into the warm saline.
-
Start a stopwatch.
-
Every 30 seconds, gently blot the bleeding tip with filter paper without disturbing the forming clot.
-
Endpoint: The bleeding time is the time from transection until bleeding has stopped for at least 30 seconds. A cutoff time (e.g., 10-15 minutes) should be established.
-
Data Interpretation and Troubleshooting
-
Platelet Aggregation: A dose-dependent inhibition of platelet aggregation is expected with increasing concentrations of this compound. Ensure proper calibration of the aggregometer and consistent agonist concentrations.
-
Thrombosis Model: A significant increase in the time to occlusion and a decrease in thrombus weight in the this compound-treated group compared to the vehicle group would indicate antithrombotic efficacy. Variability can be high; ensure consistent surgical technique and FeCl₃ application.
-
Bleeding Time: A prolongation of bleeding time in the this compound-treated group suggests an impact on primary hemostasis. This is a common side effect of antiplatelet agents.
Conclusion
This compound is a valuable tool for in vitro studies of platelet function due to its well-defined mechanism of action as a prostacyclin receptor partial agonist. The provided protocols for in vivo thrombosis and bleeding time models offer a framework for evaluating its potential antithrombotic efficacy and safety profile in a preclinical setting. Further research is warranted to generate in vivo data and fully characterize the therapeutic potential of this compound in thrombotic disorders.
References
Application Notes and Protocols for In Vivo Animal Studies Using BMY 45778
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with BMY 45778, a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor. The primary application of this compound in in vivo research is the investigation of its anti-platelet and potential antithrombotic effects.
Introduction to this compound
This compound is a selective partial agonist for the prostacyclin (IP) receptor. Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets. Elevated cAMP levels inhibit platelet activation and aggregation, making this compound a candidate for research in thrombosis and cardiovascular diseases.
Signaling Pathway of this compound
This compound exerts its effect by binding to the prostacyclin (IP) receptor on the surface of platelets. This G-protein coupled receptor, upon activation, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to inhibit platelet activation and aggregation.
Caption: Signaling pathway of this compound in platelets.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from preclinical studies. These values are crucial for dose-range finding in subsequent in vivo experiments.
Table 1: Inhibition of Platelet Aggregation (IC50 values)
| Species | IC50 (nM) |
| Human | 35 |
| Rabbit | 136 |
| Rat | 1300 |
Table 2: Activation of Adenylyl Cyclase (ED50 value)
| Species | ED50 (nM) |
| Human | 6-10 |
Experimental Protocols
The following are detailed protocols for assessing the in vivo efficacy of this compound as an anti-platelet agent in common animal models.
Protocol 1: In Vivo Platelet Aggregation in Rabbits
Objective: To evaluate the effect of this compound on ex vivo platelet aggregation in rabbits after in vivo administration.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS with appropriate solubilizing agent)
-
New Zealand White rabbits (male, 2.5-3.0 kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
3.8% sodium citrate (B86180) solution
-
Platelet aggregation agonists (e.g., ADP, collagen, arachidonic acid)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) preparation reagents
-
Light Transmission Aggregometer
Experimental Workflow:
Caption: Workflow for in vivo platelet aggregation study in rabbits.
Procedure:
-
Animal Acclimatization: Acclimatize rabbits for at least 7 days before the experiment.
-
Baseline Blood Sample: Anesthetize the rabbit and collect a baseline blood sample from the central ear artery into a tube containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Drug Administration: Administer this compound or vehicle intravenously through the marginal ear vein. The dosage should be determined based on the IC50 values and preliminary dose-ranging studies.
-
Post-Dose Blood Sampling: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
PRP and PPP Preparation:
-
Centrifuge the citrated blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet aggregation agonist (e.g., ADP, collagen) to the PRP and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each time point and treatment group compared to the vehicle control.
Protocol 2: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
Objective: To assess the antithrombotic efficacy of this compound in a rat model of arterial thrombosis.
Materials:
-
This compound
-
Vehicle
-
Wistar rats (male, 250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Filter paper (1x2 mm)
-
10% Ferric Chloride (FeCl3) solution
-
Doppler flow probe
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle intravenously via the tail vein 15 minutes before inducing thrombosis.
-
Thrombus Induction:
-
Saturate a small piece of filter paper with 10% FeCl3 solution.
-
Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor the carotid artery blood flow using the Doppler probe until complete occlusion occurs or for a predetermined period (e.g., 60 minutes).
-
Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the this compound-treated groups and the vehicle control group. A longer time to occlusion indicates an antithrombotic effect.
Important Considerations
-
Dose Selection: Due to species differences in potency, appropriate dose ranges for in vivo studies should be determined through preliminary dose-escalation studies.
-
Vehicle Selection: Ensure this compound is adequately solubilized in a biocompatible vehicle that does not have its own effects on platelet function.
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
These application notes and protocols are intended to serve as a starting point for researchers. Specific experimental details may need to be optimized based on the research question and available resources.
BMY 45778: Application Notes and Protocols for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1][2][3] As a prostacyclin mimetic, it plays a significant role in inhibiting platelet aggregation and stimulating adenylyl cyclase, making it a valuable tool for research in thrombosis, hemostasis, and cardiovascular diseases.[1][3][4] This document provides detailed application notes and protocols for the preparation and use of this compound in key biological assays.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₆H₁₈N₂O₅ |
| Molecular Weight | 438.43 g/mol [5][6] |
| Appearance | White to beige powder[6] |
| Solubility | Soluble in DMSO (up to 50 mM)[2] |
| Storage | Store at +4°C[2] |
Biological Activity
This compound exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of downstream effects that ultimately result in the inhibition of platelet aggregation and vasodilation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various biological assays across different species.
Table 1: Inhibition of Platelet Aggregation (IC₅₀ values)
| Species | IC₅₀ |
| Human | 35 nM[1][3][4] |
| Rabbit | 136 nM[3][4] |
| Rat | 1.3 µM[3][4] |
Table 2: Adenylyl Cyclase Activation (ED₅₀ value)
| Species | ED₅₀ |
| Human | 6-10 nM[3] |
Table 3: Competitive Binding against [³H]Iloprost (IC₅₀ value)
| Species | IC₅₀ |
| Human | 7 nM[1][3] |
Experimental Protocols
Preparation of this compound Stock Solution
Principle: To prepare a concentrated stock solution of this compound in a suitable solvent for subsequent dilution into aqueous assay buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration and volume, calculate the required mass of this compound using its molecular weight (438.43 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Platelet Aggregation Assay
Principle: To measure the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Freshly drawn human blood in 3.8% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Saline or appropriate buffer
-
Light transmission aggregometer
Protocol:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to the maximal aggregation in the vehicle control.
-
Adenylyl Cyclase Activity Assay
Principle: To measure the ability of this compound to stimulate adenylyl cyclase activity in platelet membranes by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Isolated human platelet membranes
-
This compound stock solution
-
[α-³²P]ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, ATP, and a GTP regenerating system)
-
Dowex and alumina (B75360) columns for cAMP separation
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, [α-³²P]ATP, and platelet membranes.
-
Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the platelet membranes and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the adenylyl cyclase activity and determine the ED₅₀ value for this compound.
[³H]Iloprost Competitive Binding Assay
Principle: To determine the binding affinity of this compound to the prostacyclin (IP) receptor by measuring its ability to compete with the binding of the radiolabeled ligand [³H]iloprost to platelet membranes.
Materials:
-
Isolated human platelet membranes
-
This compound stock solution
-
[³H]Iloprost (radioligand)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
In a multi-well plate, combine platelet membranes, a fixed concentration of [³H]iloprost, and varying concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled iloprost.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]iloprost using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
Visualizations
Prostacyclin (IP) Receptor Signaling Pathway
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Assay of adenylyl cyclase catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing platelet aggregation activity [protocols.io]
- 5. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Adenylyl Cyclase Activation with BMY 45778: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1][2] As a prostacyclin mimetic, it plays a significant role in cellular signaling pathways, primarily through the activation of adenylyl cyclase.[1][2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes, including the inhibition of platelet aggregation.[1][3] Understanding the interaction of this compound with the adenylyl cyclase pathway is critical for elucidating its therapeutic potential.
These application notes provide detailed protocols for measuring the activation of adenylyl cyclase by this compound, primarily focusing on human platelet membranes, a key system for studying IP receptor signaling.[2]
Signaling Pathway
This compound exerts its effect by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated stimulatory G-protein (Gs), leading to the dissociation of its α-subunit. The activated Gαs-subunit then stimulates membrane-bound adenylyl cyclase, which in turn catalyzes the synthesis of cAMP from ATP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a cellular response, such as the inhibition of platelet aggregation.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relation to adenylyl cyclase activation and IP receptor interaction, primarily in human platelets.
| Parameter | Value | Cell/System | Reference |
| Adenylyl Cyclase Activation (ED50) | 6-10 nM | Human Platelet Membranes | [2] |
| cAMP Level Increase | Doubles at 13 nM | Whole Human Platelets | [2] |
| cAMP-dependent Protein Kinase Activation | Ratio is twice basal at 2 nM | Whole Human Platelets | [2] |
| Inhibition of [3H]Iloprost Binding (IC50) | 7 nM | Human Platelet Membranes | [2] |
| Inhibition of Platelet Aggregation (IC50) | 35 nM | Human Platelets | [2][6] |
| Inhibition of Platelet Aggregation (IC50) | 136 nM | Rabbit Platelets | [2][6] |
| Inhibition of Platelet Aggregation (IC50) | 1.3 µM | Rat Platelets | [2][6] |
Experimental Protocols
This section provides detailed methodologies for preparing human platelet membranes and performing an adenylyl cyclase activity assay to measure the effect of this compound.
Protocol 1: Preparation of Human Platelet Membranes
This protocol is adapted from standard methods for isolating platelet membranes for use in enzyme assays.[2][7]
Materials:
-
Human whole blood collected in anticoagulant (e.g., ACD - acid-citrate-dextrose)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugation buffer: 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
Lysis buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP from red and white blood cells.
-
Platelet Pelleting: Transfer the upper PRP layer to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 15 minutes to pellet the platelets.
-
Washing: Gently resuspend the platelet pellet in centrifugation buffer and repeat the centrifugation step. Perform two washes to minimize contamination.
-
Lysis: Resuspend the washed platelet pellet in ice-cold lysis buffer.
-
Homogenization: Homogenize the platelet suspension using a Dounce homogenizer with a tight-fitting pestle on ice to ensure complete lysis.
-
Membrane Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C for future use.
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol outlines the measurement of cAMP production in isolated platelet membranes in response to this compound.
Materials:
-
Prepared platelet membranes
-
This compound stock solution (in DMSO)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM EDTA, pH 7.5
-
cAMP standard solutions
-
Phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation
-
GTP (10 µM) to facilitate G-protein activation
-
cAMP detection kit (e.g., ELISA, TR-FRET, or luminescence-based assay)
-
96-well microplate
Procedure:
-
Reagent Preparation: Thaw the prepared platelet membranes on ice. Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (<1%) and consistent across all wells.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Phosphodiesterase inhibitor (IBMX)
-
GTP
-
This compound at various concentrations (or vehicle for basal activity).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add a standardized amount of platelet membrane protein (e.g., 10-20 µg) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes with gentle agitation.
-
Termination of Reaction: Stop the reaction according to the instructions of your chosen cAMP detection kit (e.g., by adding a lysis/stop solution).
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal adenylyl cyclase activation.
Experimental Workflow Visualization
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure the activation of adenylyl cyclase by this compound. By utilizing these standardized methods, scientists can obtain reliable and reproducible data to further investigate the pharmacological properties of this compound and its potential applications in drug development. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological processes and experimental procedures.
References
- 1. apexbt.com [apexbt.com]
- 2. [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (this compound) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMY 45778 in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of BMY 45778 when prepared in dimethyl sulfoxide (B87167) (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data regarding the solubility of this compound in DMSO.
| Parameter | Value | Notes |
| Solubility in DMSO | Up to 50 mM | Warming the solution may be necessary for complete dissolution. |
| Alternative Solubility | 5 mg/mL in DMSO | This concentration may also require warming to achieve a clear solution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial containing this compound powder and the DMSO to come to room temperature before opening to minimize moisture absorption.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing until the compound is fully dissolved.
-
-
Storage: Once a clear solution is obtained, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound in DMSO.
Frequently Asked Questions (FAQs):
Q1: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A1: It is not uncommon for this compound to require gentle heating to fully dissolve in DMSO. As outlined in the protocol, you can warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. Ensure you are using anhydrous, high-purity DMSO, as water contamination can reduce solubility.
Q2: I observed precipitation in my this compound stock solution after storing it in the freezer. What is the cause and how can I fix it?
A2: Precipitation upon freezing and thawing can occur. This may be due to the high concentration of the stock solution or the absorption of atmospheric moisture. To redissolve the compound, you can warm the vial to room temperature or 37°C and vortex until the solution is clear. To prevent this, ensure you are using anhydrous DMSO, and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
Q3: For how long is a this compound stock solution in DMSO stable?
Q4: My this compound solution has turned a slight yellow color. Is it still usable?
A4: A change in color can be an indication of compound degradation. The stability of compounds in DMSO can be influenced by factors such as exposure to light, air (oxidation), and impurities in the DMSO. It is recommended to prepare a fresh stock solution if you observe any changes in the physical appearance of your solution.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visual Guides
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Logic for this compound Dissolution
Caption: A logical guide to troubleshooting this compound dissolution issues.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as a prostacyclin IP receptor partial agonist.
Optimizing BMY 45778 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMY 45778, a potent non-prostanoid prostacyclin mimetic, in in vitro assays. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a partial agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it stimulates the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger involved in various cellular processes, including the inhibition of platelet aggregation.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in most cell-based assays is in the low nanomolar to low micromolar range. The reported IC50 for inhibiting platelet aggregation is between 27-35 nM.[1] However, the optimal concentration is dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your experimental setup.
Q3: Is this compound cytotoxic to cells?
A3: There is limited specific data available on the cytotoxicity of this compound. Therefore, it is crucial to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range before proceeding with functional assays. This will help to ensure that the observed effects are due to the specific activity of the compound and not a result of cell death.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium or assay buffer. It is important to note that the stability of this compound in aqueous solutions over long periods has not been extensively reported, so it is best to prepare fresh dilutions from the DMSO stock for each experiment. The DMSO stock solution should be stored at -20°C.
Q5: What are the known off-target effects of this compound?
A5: There is limited publicly available information on the comprehensive off-target binding profile of this compound. As with any small molecule, the potential for off-target effects increases with concentration. It is advisable to use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target activities.
Troubleshooting & Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no response to this compound | Low IP Receptor Expression: The cell line used may not express the prostacyclin (IP) receptor or expresses it at very low levels. | - Confirm IP receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express high levels of the IP receptor or a stably transfected cell line. |
| Compound Degradation: this compound may be unstable in the assay medium over the course of the experiment. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Minimize the incubation time to the shortest duration necessary to observe a response. | |
| Suboptimal Assay Conditions: The assay buffer, temperature, or incubation time may not be optimal for detecting a response. | - Optimize assay parameters such as buffer composition, pH, and temperature.- Perform a time-course experiment to determine the optimal incubation time. | |
| High background signal in cAMP assays | Serum Presence: Serum in the cell culture medium can contain factors that stimulate or inhibit adenylyl cyclase, leading to high background. | - Serum-starve the cells for a few hours before the assay.- Perform the assay in a serum-free medium or a buffer with low serum content. |
| Constitutive Receptor Activity: Some receptor systems exhibit a basal level of activity even in the absence of an agonist. | - Measure the basal signaling in untransfected or parental cells to determine the level of constitutive activity. | |
| Bell-shaped dose-response curve | Partial Agonism and Receptor Desensitization: At high concentrations, partial agonists like this compound can lead to receptor desensitization, resulting in a decrease in the response. | - Use a wider range of concentrations in your dose-response experiment to fully characterize the curve.- Reduce the incubation time to minimize desensitization. |
| Precipitation of this compound in aqueous buffer | Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%) to avoid precipitation.- Gently warm the assay buffer before adding the this compound stock solution. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for Platelet Aggregation | 27-35 nM | Human | [1] |
| ED50 for Adenylyl Cyclase Activation | 6-10 nM | Human Platelet Membranes | - |
| IC50 for [3H]Iloprost Binding | 7 nM | Human Platelet Membranes | - |
| Solubility | Soluble to 50 mM | DMSO | - |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol outlines the measurement of this compound's inhibitory effect on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution (in DMSO)
-
Platelet agonist (e.g., ADP, collagen)
-
Aggregometer and cuvettes with stir bars
-
Phosphate-buffered saline (PBS)
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation:
-
Add adjusted PRP to cuvettes with stir bars and place them in the aggregometer at 37°C.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for 5 minutes.
-
-
Aggregation Measurement:
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
-
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol describes how to measure the effect of this compound on adenylyl cyclase activity in cell membranes.
Materials:
-
Cells or tissues expressing the IP receptor
-
Membrane preparation buffer
-
Adenylyl cyclase assay buffer
-
This compound stock solution (in DMSO)
-
ATP and [α-³²P]ATP
-
cAMP standards
-
Dowex and alumina (B75360) columns for cAMP separation
Methodology:
-
Membrane Preparation: Homogenize cells or tissues and isolate the membrane fraction by centrifugation.
-
Assay Reaction:
-
In a reaction tube, combine the membrane preparation, adenylyl cyclase assay buffer, and different concentrations of this compound (or vehicle control).
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubate at 30°C for 15 minutes.
-
-
Reaction Termination: Stop the reaction by adding a stop solution and boiling for 3 minutes.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of cAMP produced per unit of protein per unit of time.
-
Plot the adenylyl cyclase activity against the log concentration of this compound to determine the ED50 value.
-
Protocol 3: Intracellular cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay (e.g., HTRF, ELISA).
Materials:
-
Cells expressing the IP receptor
-
Cell culture medium (serum-free for the assay)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution (in DMSO)
-
cAMP assay kit
-
Plate reader compatible with the assay kit
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
-
Stimulation:
-
Add various concentrations of this compound (or vehicle control) to the cells.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Platelet Aggregation Assay Workflow
References
Technical Support Center: BMY 45778 and Platelet Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of BMY 45778 on platelets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in platelets?
This compound is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at the prostacyclin (IP) receptor.[1] Its primary effect is to inhibit platelet aggregation. It achieves this by stimulating adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels and activation of cAMP-dependent protein kinase.[1]
Q2: Are there any known off-target effects of this compound in platelets?
Currently, published literature primarily focuses on the on-target activity of this compound as a prostacyclin IP receptor partial agonist.[1] While specific off-target effects in platelets have not been extensively documented, the complex nature of platelet signaling pathways allows for the theoretical possibility of unintended interactions. Platelet activation involves numerous G-protein coupled receptors (GPCRs), tyrosine kinases, and signaling cascades that could be susceptible to off-target activities.[2][3][4] Researchers should remain aware of the potential for any small molecule to exhibit polyspecificity.[5]
Q3: How does this compound's mechanism compare to other platelet inhibitors like aspirin (B1665792)?
This compound and aspirin inhibit platelet aggregation through distinct mechanisms.
-
This compound: Acts as a prostacyclin receptor agonist, increasing cAMP levels, which inhibits platelet activation.[1]
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which blocks the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[6]
Because they target different pathways, their effects on platelet function and potential for off-target interactions will differ.
Q4: What are the key signaling pathways involved in platelet activation that could be relevant when studying this compound?
Platelet activation is a complex process involving multiple converging signaling pathways initiated by agonists like thrombin, ADP, and collagen.[3][4] Key pathways include:
-
Gq-mediated signaling: Activates Phospholipase C (PLC), leading to calcium mobilization and Protein Kinase C (PKC) activation.[3]
-
Gi-mediated signaling: Inhibits adenylyl cyclase, reducing cAMP levels. This is the pathway counteracted by this compound.
-
PI3K/Akt Pathway: Important for amplifying GPCR signaling and stabilizing platelet adhesion.[2][7]
-
Thromboxane A2 (TXA2) Pathway: TXA2 is synthesized upon platelet activation and acts as a potent positive feedback mediator, further stimulating aggregation.[6][8]
Understanding these pathways is crucial for designing experiments to isolate the effects of this compound and identify any potential off-target activities.
Troubleshooting Guide
Q5: I am observing inconsistent inhibition of platelet aggregation with this compound. What could be the cause?
Inconsistent results in platelet aggregation assays are common and can stem from several factors:[9][10]
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, collagen) is critical. Using a submaximal agonist concentration is recommended to sensitively measure inhibition.[9]
-
Donor Variability: There is inherent biological variability in platelet reactivity between donors.[9] It is advisable to perform experiments with platelets from multiple healthy donors who have not taken antiplatelet medications for at least two weeks.[9]
-
Compound Stability: Ensure that this compound stock solutions are prepared fresh and handled correctly. Avoid repeated freeze-thaw cycles.[9]
-
Sample Preparation: The handling of blood samples is crucial.[11] Use proper blood collection techniques, the correct anticoagulant (typically 3.2% sodium citrate), and process samples promptly at room temperature.[9][12]
Q6: My platelet aggregation results with this compound are not what I expected. How can I determine if this is an off-target effect?
Distinguishing an off-target effect from experimental artifact or assay variability requires a systematic approach:
-
Confirm On-Target Activity: First, verify that this compound is engaging its intended target. Measure the levels of cAMP in platelets treated with this compound. An increase in cAMP would confirm IP receptor activation.[1]
-
Use a Different IP Agonist: Compare the effects of this compound with another known IP receptor agonist, such as iloprost (B1671730).[1] If both compounds produce similar unexpected results, the effect may be related to the IP receptor pathway itself. If the results differ, it could suggest an off-target effect of this compound.
-
Test Multiple Agonists: Evaluate the inhibitory effect of this compound against a panel of platelet agonists that act through different receptors (e.g., ADP, collagen, thrombin, arachidonic acid).[13] An unusual pattern of inhibition may point towards an interaction with a specific signaling pathway.
-
Control for Assay Conditions: Review and standardize all aspects of your experimental protocol, including incubation times, temperature, and platelet concentration.[10]
Q7: Could the choice of anticoagulant be affecting my results with this compound?
Yes, the choice of anticoagulant can significantly impact platelet function tests.[11]
-
Sodium Citrate (B86180) (3.2%): This is the recommended anticoagulant for most platelet aggregation studies as it provides more accurate assessments of platelet function.[11][12] It works by chelating calcium, which prevents coagulation but can also affect intracellular calcium signaling.[14]
-
EDTA: This anticoagulant can inhibit platelet aggregation and is generally not recommended for these assays.[11]
-
Heparin: Heparin can sometimes promote platelet aggregation and may interfere with the effects of inhibitory compounds.[15]
For consistency and comparability, it is crucial to use 3.2% sodium citrate for all experiments involving this compound and platelet aggregation.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Species | Value | Reference |
| IC50 (Platelet Aggregation) | Human | 35 nM | [1] |
| Rabbit | 136 nM | [1] | |
| Rat | 1.3 µM | [1] | |
| ED50 (Adenylyl Cyclase Activation) | Human | 6-10 nM | [1] |
| IC50 ([3H]Iloprost Binding) | Human | 7 nM | [1] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) to Assess this compound Activity
This protocol outlines the key steps for evaluating the effect of this compound on agonist-induced platelet aggregation using LTA.
1. Materials:
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Platelet agonists (e.g., ADP, collagen)
-
Whole blood from healthy, consenting donors (medication-free for 14 days)
-
3.2% Sodium Citrate blood collection tubes
-
Aggregometer and cuvettes with stir bars
-
Pipettes, polypropylene (B1209903) tubes
-
Centrifuge
2. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes (9:1 blood-to-anticoagulant ratio).[9]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.[9]
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).
-
Allow PRP to rest for at least 30 minutes at room temperature before use.[9]
3. LTA Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 100% aggregation with PPP and 0% aggregation with PRP.[9]
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP.
-
Incubate for the desired time (e.g., 5-15 minutes) with stirring.[9]
-
Add the platelet agonist (e.g., a submaximal concentration of ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Measure the maximum aggregation percentage for each condition.
-
Calculate the percent inhibition of aggregation for this compound-treated samples relative to the vehicle control.
-
Generate dose-response curves to determine the IC50 value of this compound.
Diagrams and Workflows
Caption: Primary signaling pathway of this compound in platelets.
Caption: Simplified overview of major platelet activation pathways.
Caption: Workflow for investigating potential off-target effects.
References
- 1. [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (this compound) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biodatacorp.com [biodatacorp.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Effect of heparin on platelet aggregation inhibited by PGI2, trifluoperazine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY 45778 Dose-Response Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY 45778. The information is designed to assist with the analysis and interpretation of dose-response curves and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-prostanoid, partial agonist of the prostacyclin (IP) receptor.[1][2][3] Unlike prostacyclin, this compound is structurally different but mimics its effects by binding to and activating the IP receptor, which is a G-protein coupled receptor (GPCR).[1][2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of cAMP-dependent protein kinase.[1][2] Its primary reported effect is the inhibition of platelet aggregation.[1][2][3]
Q2: What are the expected IC50 and ED50 values for this compound?
The potency of this compound varies across different species and experimental systems. Below is a summary of reported values:
| Parameter | Species/System | Value | Reference |
| IC50 | Human Platelet Aggregation | 35 nM | [1][2] |
| Rabbit Platelet Aggregation | 136 nM | [1][2] | |
| Rat Platelet Aggregation | 1.3 µM | [1][2] | |
| Iloprost (B1671730) Binding (Human Platelets) | 7 nM | [1][2] | |
| Rat Neutrophil Aggregation | 20 nM | [1] | |
| ED50 | Adenylyl Cyclase Activation (Human Platelets) | 6-10 nM | [1][2] |
Q3: Why am I observing a lower maximal effect with this compound compared to a full agonist like Iloprost?
This compound is characterized as a partial agonist of the prostacyclin receptor.[1][2] This means that even at saturating concentrations, it does not produce the same maximal response as a full agonist. For instance, while this compound stimulates GTPase activity, the maximal stimulation is about half of that observed with iloprost.[2] This is an inherent characteristic of the compound's interaction with the receptor.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Platelet Preparation Inconsistency. Platelet sensitivity can be affected by the preparation method, age of the blood sample, and the specific donor.
-
Solution: Standardize the platelet isolation protocol. Use fresh blood samples for each experiment and consider pooling platelets from multiple donors if donor-specific variability is suspected.
-
-
Possible Cause 2: Reagent Stability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. Refer to the manufacturer's instructions for optimal storage conditions.
-
-
Possible Cause 3: Assay Conditions. Variations in incubation time, temperature, and cell density can significantly impact the measured IC50 value.
-
Solution: Strictly control all assay parameters. Ensure consistent incubation times and maintain a constant temperature. Optimize cell or platelet density to ensure the response is within the linear range of the assay.
-
Problem 2: No significant inhibitory effect observed at expected concentrations.
-
Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Verify the integrity of the this compound stock. If possible, test its activity in a well-established, sensitive assay system. Consider purchasing a new batch of the compound.
-
-
Possible Cause 2: Cell System Unresponsive. The cell type being used may not express the prostacyclin (IP) receptor or may have a low receptor density.
-
Solution: Confirm the expression of the IP receptor in your experimental system using techniques such as RT-PCR, Western blot, or flow cytometry. Use a positive control, such as iloprost, to validate that the signaling pathway is functional in your cells.
-
Problem 3: The dose-response curve has an unusual shape (e.g., biphasic or very shallow).
-
Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may interact with other receptors or cellular components, leading to complex biological responses.
-
Solution: Investigate potential off-target effects by consulting the literature or using target-specific inhibitors. It is crucial to use a concentration range that is relevant to the compound's known potency at the IP receptor.
-
-
Possible Cause 2: Partial Agonism. As a partial agonist, this compound can act as a competitive antagonist in the presence of a full agonist. This can lead to complex dose-response relationships depending on the experimental setup.
-
Solution: Carefully design experiments to distinguish between agonistic and antagonistic effects. For example, co-incubation with a known full agonist can help to characterize the partial agonist nature of this compound.
-
Experimental Protocols and Workflows
Generalized Platelet Aggregation Assay Protocol
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Dose-Response Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a defined period.
-
Induce platelet aggregation by adding an agonist such as ADP or collagen.
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (this compound) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
How to prevent BMY 45778 precipitation in solution
Welcome to the technical support center for BMY 45778. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in solution. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble up to 50 mM in DMSO.[2] For a 5 mg/mL concentration, warming the solution may be necessary to achieve complete dissolution.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder can be stored at room temperature.[1] Stock solutions in DMSO should be stored at +4°C for short-term storage.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C.
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution in an aqueous buffer or cell culture medium?
A3: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower.[3][4] This rapid change in the solvent environment causes the compound to precipitate out of the solution.[3][4]
Q4: What is the maximum recommended final concentration of DMSO in my experimental setup?
A4: To minimize solvent effects on your experiment and reduce the risk of precipitation, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally below 0.1% for cell-based assays.[4][5] It is crucial to include a vehicle control with the same final concentration of DMSO in your experiments to account for any solvent-induced effects.[5]
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides solutions to common problems encountered with this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | Solvent Shock: The rapid change in solvent environment causes the compound to fall out of solution.[3][4] | Slow, Stepwise Dilution: Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring gently.[4][6] This gradual introduction can help maintain solubility. |
| High Final Concentration: The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Reduce Final Concentration: Lower the final working concentration of this compound. It is advisable to determine the maximum soluble concentration in your specific buffer system (see Experimental Protocols section).[4] | |
| Intermediate Dilution: Before adding to the aqueous buffer, perform an intermediate dilution of the concentrated DMSO stock in DMSO.[5] For example, dilute a 50 mM stock to 5 mM in DMSO first, then add this to the aqueous buffer. | ||
| Precipitate forms in the working solution over time. | Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound. | Maintain Consistent Temperature: Ensure that your working solutions are maintained at a stable temperature, such as 37°C for cell culture experiments.[4] |
| Solution Instability: this compound may have limited stability in aqueous solutions over extended periods. | Prepare Fresh Solutions: Prepare working solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions. | |
| Cloudiness or visible particles in the prepared working solution. | Incomplete Dissolution of Precipitate: The precipitated compound has not fully redissolved. | Gentle Heating and Sonication: Warm the solution in a 37°C water bath and use sonication for a few minutes to help redissolve the precipitate.[6] Visually inspect the solution to ensure it is clear before use.[6] |
Summary of this compound Solubility and Storage
| Parameter | Value/Condition | Source |
| Molecular Weight | 438.43 g/mol | [1] |
| Formula | C₂₆H₁₈N₂O₅ | [1] |
| Solubility in DMSO | Up to 50 mM | [2] |
| 5 mg/mL (warmed) | [1] | |
| Storage of Powder | Room temperature | [1] |
| Storage of DMSO Stock Solution | +4°C (short-term) | [2] |
| -20°C (long-term) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mM).
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath and sonicate to aid dissolution.[6]
-
Storage: Store the stock solution at +4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Buffer
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific experimental buffer.
-
Prepare a Serial Dilution in DMSO: Start with your high-concentration this compound stock solution and prepare a 2-fold serial dilution in DMSO.[4]
-
Dilution in Aqueous Buffer: In a clear multi-well plate or microcentrifuge tubes, add your pre-warmed (37°C) aqueous buffer.
-
Addition of Compound: Add a small, consistent volume of each DMSO dilution to the aqueous buffer (e.g., 1 µL of each DMSO dilution to 100 µL of buffer) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and include a DMSO-only control.[4]
-
Incubation and Observation: Incubate the plate or tubes under your experimental conditions (e.g., 37°C).
-
Assessment of Precipitation: Visually inspect for any cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours). For a more quantitative measure, you can read the absorbance at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for this compound under your specific experimental conditions.[4]
Visual Guides
Caption: Recommended workflow for preparing this compound solutions.
Caption: A logical guide to troubleshooting precipitation issues.
References
Interpreting inconsistent results with BMY 45778
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMY 45778. The information is tailored for scientists and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing variable or inconsistent inhibitory effects of this compound on platelet aggregation. What could be the cause?
A1: Inconsistent results with this compound in platelet aggregation assays can arise from its mechanism as a partial agonist at the prostacyclin (IP) receptor.[1][2][3] The observed effect can be influenced by the presence of other agonists. At low concentrations of endogenous prostacyclin, this compound will act as an agonist, inhibiting platelet aggregation. However, in the presence of higher concentrations of a full agonist like iloprost (B1671730), this compound can act as a competitive antagonist, leading to a less pronounced inhibitory effect than the full agonist alone.[1]
To troubleshoot this, consider the following:
-
Endogenous Agonist Levels: Be aware of the potential for variable levels of endogenous prostacyclin in your platelet preparations.
-
Co-incubation with other Agonists: If you are co-incubating with other IP receptor agonists, the partial agonist nature of this compound will be more apparent.
-
Concentration Range: Ensure you are using a consistent and appropriate concentration range of this compound in your experiments.
Q2: Why are we seeing lower than expected stimulation of adenylyl cyclase with this compound compared to other IP receptor agonists?
A2: this compound is a partial agonist of the IP receptor.[1][2] This means that while it activates the receptor to stimulate adenylyl cyclase, its maximal effect is lower than that of a full agonist like iloprost.[1] If you are comparing its efficacy directly to a full agonist, you should expect a lower maximal response. For instance, the maximal stimulation of GTPase by this compound is approximately half that of iloprost.[1]
Q3: Our cell-based assay results with this compound are not reproducible. What general factors should we investigate?
A3: Reproducibility issues in cell-based assays can stem from various factors unrelated to the specific compound.[4][5] Here are some key areas to troubleshoot:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range.[5][6]
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variability. Optimize and strictly control the cell density per well.
-
Assay Protocol and Reagents: Minor variations in incubation times, temperatures, and reagent concentrations can impact results. Standardize your protocol and ensure all users adhere to it.
-
Microplate Selection: The type of microplate (e.g., color, surface treatment) can affect assay performance, particularly for fluorescence or luminescence-based readouts.[5][7]
-
Liquid Handling: Inaccurate or inconsistent pipetting is a common source of error.[5] Calibrate your pipettes regularly and use appropriate techniques.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference |
| Platelet Aggregation Inhibition (IC50) | Human | 35 nM | [1] |
| Rabbit | 136 nM | [1] | |
| Rat | 1.3 µM | [1] | |
| Adenylyl Cyclase Activation (ED50) | Human Platelet Membranes | 6-10 nM | [1] |
| Iloprost Binding Inhibition (IC50) | Platelet Membranes | 7 nM | [1] |
| cAMP Elevation (doubling concentration) | Whole Platelets | 13 nM | [1] |
| cAMP-dependent Protein Kinase Activation (doubling ratio) | Whole Platelets | 2 nM | [1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
-
Platelet Preparation: Isolate platelets from whole blood using standard differential centrifugation methods. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.
-
Aggregation Measurement:
-
Pre-warm platelet suspensions to 37°C in an aggregometer.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Induce platelet aggregation by adding an agonist (e.g., ADP, collagen).
-
Monitor the change in light transmission for a set period to determine the extent of aggregation.
-
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
Protocol 2: Adenylyl Cyclase Activity Assay
-
Membrane Preparation: Prepare platelet membranes by sonication and ultracentrifugation of isolated platelets.
-
Assay Reaction:
-
In a reaction tube, combine the platelet membranes, a reaction buffer containing ATP and an ATP-regenerating system, GTP, and the desired concentration of this compound or other compounds.
-
Initiate the reaction by adding MgCl2.
-
Incubate the reaction mixture at 30°C for a defined period.
-
-
cAMP Measurement:
-
Terminate the reaction by adding a stop solution (e.g., cold EDTA).
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis: Calculate the adenylyl cyclase activity for each condition and determine the ED50 value for this compound by plotting the activity against the log concentration.
Visualizations
Caption: this compound signaling pathway in platelets.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (this compound) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: BMY 45778 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY 45778. Our goal is to help you mitigate variability and ensure the reproducibility of your functional assay results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during functional assays with this compound, a partial agonist of the prostacyclin (IP) receptor.
Q1: We are observing high variability in our cAMP assay results between experiments. What are the likely causes?
A1: High inter-experimental variability in cAMP assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Cell Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. High-passage cells can exhibit altered signaling responses. Always perform a cell viability check before starting an experiment.
-
Reagent Consistency: Use the same lot of critical reagents, such as serum and cAMP detection kits, across all experiments to minimize lot-to-lot variability. Prepare fresh agonist and other key solutions for each experiment.
-
Incubation Times: Be meticulous about consistent incubation times for cell stimulation and assay development. Even minor deviations can impact the final readout.
-
Phosphodiesterase (PDE) Activity: The activity of PDEs, which degrade cAMP, can be a significant source of variability. Consider using a PDE inhibitor, like IBMX, to ensure accumulation of cAMP for reliable measurement. The optimal concentration of the PDE inhibitor should be determined for your specific cell line and assay conditions.
Q2: The dose-response curve for this compound in our assay is not a classic sigmoidal shape. What could be the issue?
A2: An atypical dose-response curve can indicate several potential problems:
-
Compound Concentration Range: You may be using a concentration range that is too high or too low to capture the full sigmoidal response. Perform a wider range of serial dilutions to ensure you are capturing the baseline, the linear portion, and the plateau of the curve.
-
Compound Solubility: this compound is soluble in DMSO.[1] Ensure that the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability or assay performance (typically ≤ 0.5%).
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to desensitization of the IP receptor, resulting in a blunted response at higher concentrations.[2][3][4][5] Consider optimizing the stimulation time to capture the maximal response before significant desensitization occurs.
Q3: We are seeing inconsistent results in our platelet aggregation assays with different donors. How can we mitigate this?
A3: Platelet aggregation assays are known for their inherent biological variability due to differences between donors.[6]
-
Acknowledge and Report Variability: It is important to acknowledge this biological variability. When reporting your data, include the range of responses observed across different donors.
-
Standardize Donor Screening: If possible, screen donors to exclude those on medications that could affect platelet function.
-
Consistent Blood Collection and Processing: Use a standardized protocol for blood collection, including the type of anticoagulant (e.g., 3.2% sodium citrate) and the gauge of the needle. Process the blood to obtain platelet-rich plasma (PRP) within a consistent timeframe after collection.[6]
Q4: Our Protein Kinase A (PKA) activity is lower than expected after treatment with this compound. What should we investigate?
A4: Low PKA activity could be due to issues with the upstream signaling cascade or the PKA assay itself.
-
Verify Upstream Signaling: First, confirm that this compound is effectively increasing cAMP levels in your cells using a reliable cAMP assay. Without sufficient cAMP, PKA will not be activated.
-
Cell Lysis and Sample Preparation: Ensure that your cell lysis procedure is efficient and that the lysate is compatible with the PKA assay kit. Incomplete lysis will result in lower protein and PKA recovery.
-
ATP Concentration: PKA is an ATP-dependent kinase. Ensure that the ATP concentration in your kinase reaction is optimal and not limiting.
-
Assay Kit Components: Check the expiration dates and storage conditions of all PKA assay kit components.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature. These values can serve as a reference for your own experimental results.
Table 1: this compound Potency in Platelet Aggregation Inhibition
| Species | IC50 Value |
| Human | 35 nM |
| Rabbit | 136 nM |
| Rat | 1.3 µM |
Table 2: this compound Activity on Adenylyl Cyclase
| Parameter | Value |
| ED50 for Adenylyl Cyclase Activation | 6-10 nM |
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Protocol 1: cAMP Accumulation Assay
This protocol outlines a typical competitive immunoassay for the quantification of intracellular cAMP.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in your cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). This typically involves adding detection reagents and incubating for a specified period.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples by interpolating from the standard curve. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP).
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Carefully collect the upper PRP layer.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a small volume of PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer to establish a baseline reading.
-
Add the desired concentration of this compound and incubate for a short period.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmission for a set period.
-
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control (representing 100% aggregation). Plot the percentage of inhibition of aggregation against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Protein Kinase A (PKA) Activity Assay (Colorimetric)
This protocol outlines a colorimetric assay to measure PKA activity.[2][7][8][9]
-
Sample Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control. Ensure the lysis buffer is compatible with the PKA assay kit.
-
Assay Plate Preparation: Add the provided kinase assay buffer and standards or diluted samples to the wells of the PKA substrate-coated microtiter plate.
-
Kinase Reaction: Initiate the kinase reaction by adding reconstituted ATP to each well. Incubate the plate at 30°C for 90 minutes with shaking.
-
Antibody Incubation: Add the phospho-PKA substrate antibody and an HRP-conjugated secondary antibody to each well. Incubate at room temperature for 60 minutes.
-
Washing: Wash the plate to remove unbound antibodies and reagents.
-
Substrate Addition and Signal Development: Add a TMB substrate to each well and incubate at room temperature for 30-60 minutes. Stop the reaction with an acid stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the PKA standards. Calculate the PKA activity in your samples based on the standard curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound functional assays.
Caption: Signaling pathway of this compound via the prostacyclin (IP) receptor.
Caption: A typical experimental workflow for a cAMP functional assay.
Caption: A logical workflow for troubleshooting variability in this compound functional assays.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
Validation & Comparative
Preclinical Profile of BMY 45778 and Beraprost: A Comparative Guide
This guide provides a detailed preclinical comparison of BMY 45778 and beraprost (B1666799), two synthetic prostacyclin analogs with potent antiplatelet and vasodilatory properties. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds.
Executive Summary
Both this compound and beraprost exert their effects through the prostacyclin (IP) receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade ultimately results in the inhibition of platelet aggregation and smooth muscle relaxation, leading to vasodilation. Preclinical data indicate that both compounds are potent inhibitors of platelet aggregation, with this compound demonstrating strong activity in in vitro assays. Beraprost has also been extensively studied and has shown significant antiplatelet and vasodilatory effects in various preclinical models. While both are prostacyclin analogs, this compound is a non-prostanoid compound, distinguishing it structurally from the prostanoid structure of beraprost.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and beraprost.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Compound | Species | Agonist | IC50 (nM) |
| This compound | Human | - | 35[1] |
| Rabbit | - | 136[1] | |
| Rat | - | 1300[1] | |
| Beraprost | Human | U46619 | 0.2-0.5[2] |
| Human | Collagen (low conc.) | 0.2-0.5[2] | |
| Human | ADP | 2-5[2] | |
| Human | Epinephrine | 2-5[2] |
Table 2: In Vitro Adenylyl Cyclase Activation
| Compound | Species | ED50 (nM) |
| This compound | Human | 6-10[1] |
Signaling Pathways
The diagrams below illustrate the signaling pathways for both this compound and beraprost.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Inhibition of Platelet Aggregation (this compound)
-
Platelet Preparation: Human, rabbit, and rat blood was collected into anticoagulants. Platelet-rich plasma (PRP) was obtained by centrifugation.
-
Aggregation Assay: Platelet aggregation was monitored turbidimetrically using a standard aggregometer. PRP was pre-incubated with various concentrations of this compound before the addition of an aggregating agent. The concentration of this compound that inhibited platelet aggregation by 50% (IC50) was determined.[1]
Inhibition of Platelet Aggregation (Beraprost)
-
Platelet Preparation: Human blood was collected and platelet-rich plasma (PRP) was prepared by centrifugation.
-
Aggregation Assay: Platelet aggregation was assessed using two methods: light transmission (LT) aggregometry and light scattering (LS) aggregometry. PRP was treated with different concentrations of beraprost before the addition of various agonists (U46619, collagen, ADP, or epinephrine). The IC50 values were calculated based on the inhibition of agonist-induced platelet aggregation.[2]
Adenylyl Cyclase Activity Assay (this compound)
-
Membrane Preparation: Human platelet membranes were prepared by sonication and differential centrifugation.
-
Assay: The adenylyl cyclase activity was measured by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP. Platelet membranes were incubated with ATP, a GTP-regenerating system, and varying concentrations of this compound. The reaction was stopped, and the produced [³²P]cAMP was isolated and quantified. The concentration of this compound that produced half-maximal stimulation of the enzyme (ED50) was determined.[1]
Discussion
This compound and beraprost are both potent prostacyclin mimetics that show significant promise in preclinical studies. This compound, a non-prostanoid partial agonist at the IP receptor, effectively inhibits platelet aggregation and stimulates adenylyl cyclase.[1] Beraprost, a stable prostacyclin analog, also demonstrates robust antiplatelet and vasodilatory effects through the same signaling pathway.[3][4][5]
The available data suggest that both compounds have similar mechanisms of action, primarily mediated by the IP receptor and subsequent cAMP signaling. The quantitative data for platelet aggregation inhibition indicate that beraprost is highly potent, particularly against thromboxane (B8750289) A2-mediated platelet activation.[2] Direct comparison of the IC50 values between the two compounds should be done with caution due to the different agonists and methodologies used in the respective studies.
Further head-to-head preclinical studies would be beneficial to directly compare the efficacy and safety profiles of this compound and beraprost under identical experimental conditions. Such studies would provide a more definitive assessment of their relative therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Beraprost Sodium? [synapse.patsnap.com]
- 4. What is Beraprost Sodium used for? [synapse.patsnap.com]
- 5. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Western Blot Analysis of BMY 45778 and Alternative Prostacyclin Receptor Agonists in Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
BMY 45778 is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor. Its primary signaling mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway plays a crucial role in mediating various physiological effects, including the inhibition of platelet aggregation.
Comparison with Alternative Prostacyclin Receptor Agonists
Several other compounds that target the prostacyclin receptor are used in research and clinical settings. This guide focuses on a comparison with Iloprost (B1671730), Treprostinil (B120252), and Selexipag (B1681723).
| Compound | Mechanism of Action | Key Downstream Effects (as demonstrated by Western Blot) |
| This compound | Partial agonist of the prostacyclin (IP) receptor. | Expected to increase phosphorylation of PKA substrates (e.g., VASP at Ser157, CREB at Ser133). Direct Western blot data is not available in published literature. |
| Iloprost | Potent synthetic analogue of prostacyclin; full agonist of the IP receptor. | Increases phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, a known PKA substrate. |
| Treprostinil | Stable prostacyclin analogue; full agonist of the IP receptor. | Increases phosphorylation of cAMP Response Element-Binding Protein (CREB) at Ser133. |
| Selexipag | Selective non-prostanoid IP receptor agonist. | Its active metabolite, ACT-333679, has been shown to reduce phosphorylation of Erk1/2 and Akt in certain cell types. |
Quantitative Data Summary
The following table summarizes key pharmacological data for this compound and its comparators. Direct quantitative Western blot comparisons are limited due to a lack of available data for this compound.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 (Platelet Aggregation) | 35 nM | Human | [1] |
| ED50 (Adenylyl Cyclase Activation) | 6-10 nM | Human Platelet Membranes | [1] | |
| Iloprost | - | Comparable potency to this compound in adenylyl cyclase stimulation | Human Platelet Membranes | [1] |
| Treprostinil | - | Data on direct comparison of signaling potency via Western blot is varied depending on the cell system. | - | |
| Selexipag | - | The active metabolite (ACT-333679) is a potent and selective IP receptor agonist. | - |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: this compound signaling cascade.
Caption: Western blot experimental workflow.
Experimental Protocols
Western Blot Analysis of PKA Substrate Phosphorylation
This protocol provides a general framework for assessing the phosphorylation of PKA substrates, such as VASP at Ser157 or CREB at Ser133, in response to treatment with this compound or its alternatives.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human platelets, vascular smooth muscle cells) to a suitable confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal signaling.
-
Treat cells with desired concentrations of this compound, iloprost, treprostinil, or selexipag for the indicated times (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate of interest (e.g., anti-phospho-VASP (Ser157) or anti-phospho-CREB (Ser133)) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total VASP or total CREB) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein or housekeeping protein band.
Conclusion
This compound, as a partial agonist of the IP receptor, is expected to stimulate the cAMP/PKA signaling pathway, leading to the phosphorylation of downstream substrates. While direct experimental evidence from Western blot analysis for this compound is currently lacking in the available literature, the data from analogous compounds like iloprost and treprostinil provide a strong indication of its likely effects. Researchers investigating the signaling pathways of this compound can utilize the provided protocols and a comparative approach with established IP receptor agonists to elucidate its molecular mechanism of action. Future studies employing Western blot analysis to directly compare this compound with other prostacyclin analogs will be invaluable in further characterizing its pharmacological profile.
References
A Comparative Guide to the Specificity of BMY 45778 for the Prostacyclin Receptor
This guide provides a detailed comparison of BMY 45778 with other prostacyclin receptor agonists, focusing on its specificity for the prostacyclin (IP) receptor. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at the prostacyclin (IP) receptor.[1] It is recognized for its potent ability to inhibit platelet aggregation.[1] Understanding its specificity is crucial for its potential therapeutic applications and for minimizing off-target effects.
Prostacyclin Receptor Signaling Pathway
The prostacyclin receptor (IP receptor) is a G-protein coupled receptor (GPCR). Upon activation by an agonist like prostacyclin or its mimetics, the receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to physiological effects such as vasodilation and inhibition of platelet aggregation.[2][3]
Caption: Prostacyclin Receptor Signaling Pathway.
Comparative Analysis of Receptor Specificity
The specificity of a ligand is determined by its binding affinity to its primary target receptor compared to other related receptors. For prostacyclin receptor agonists, it is essential to evaluate their binding to the full panel of prostanoid receptors: IP, DP (DP1, DP2), EP (EP1, EP2, EP3, EP4), FP, and TP.
Binding Affinity Data
The following table summarizes the available binding affinity (Ki, in nM) data for this compound and other selected prostacyclin receptor agonists across the human prostanoid receptor family. Lower Ki values indicate higher binding affinity.
| Compound | IP | EP1 | EP2 | EP3 | EP4 | DP1 | FP | TP |
| This compound | Potent Partial Agonist (IC50 = 7 nM for Iloprost (B1671730) binding) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Iloprost | 3.9 | 1.1 | >1000 | 11 | >1000 | >1000 | >1000 | >1000 |
| Treprostinil (B120252) | 2.1 | 180 | 11 | 370 | 2000 | 8.8 | >10000 | >10000 |
| Beraprost | 16 | 120 | >10000 | 130 | >10000 | >10000 | >10000 | >10000 |
| Selexipag (B1681723) (MRE-269) | 20 | >10000 | 2700 | >10000 | 5000 | >10000 | >10000 | >10000 |
Functional Activity Data
Functional assays, such as the inhibition of platelet aggregation, provide insights into the potency of these compounds.
| Compound | Species | IC50 (nM) for Platelet Aggregation Inhibition |
| This compound | Human | 27-35 |
| Rabbit | 136 | |
| Rat | 1300 |
IC50 values represent the concentration of the compound required to inhibit platelet aggregation by 50%.
Based on the available data, this compound is a potent inhibitor of human platelet aggregation, a functional response mediated by the IP receptor. However, without a comprehensive binding profile across all prostanoid receptors, its precise specificity relative to other agonists remains to be fully elucidated. In contrast, selexipag (as its active metabolite MRE-269) demonstrates high selectivity for the IP receptor, with significantly lower affinity for other prostanoid receptors.[4] Iloprost and treprostinil show affinity for other prostanoid receptors, such as EP1 and EP3 for iloprost, and DP1 and EP2 for treprostinil, in addition to the IP receptor.
Experimental Protocols
Radioligand Binding Assay for Prostacyclin (IP) Receptor
This protocol outlines a general method for determining the binding affinity of a compound to the IP receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Culture cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled IP receptor ligand (e.g., [3H]-Iloprost) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled standard IP receptor agonist (e.g., Iloprost) to a set of control wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a general method for measuring the effect of a compound on intracellular cAMP levels, a key downstream signaling molecule of the IP receptor.
1. Cell Culture and Plating:
-
Culture cells expressing the IP receptor in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Include a positive control (e.g., a known IP receptor agonist like Iloprost) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the log of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a compound like this compound for the prostacyclin receptor.
Caption: Workflow for assessing compound specificity.
Conclusion
This compound is a potent partial agonist of the prostacyclin (IP) receptor, as demonstrated by its ability to inhibit platelet aggregation at nanomolar concentrations. While its high potency at the IP receptor is established, a comprehensive evaluation of its binding affinity across the full panel of prostanoid receptors is necessary to definitively establish its specificity. The comparative data presented here for other prostacyclin receptor agonists, such as the highly selective selexipag and the less selective agents iloprost and treprostinil, highlight the importance of such comprehensive profiling in drug development. Further studies are required to fully characterize the binding profile of this compound and to understand its potential for off-target effects mediated by other prostanoid receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
BMY 45778: A Comparative Analysis with Other Antiplatelet Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical antiplatelet agent BMY 45778 and its mechanistic class in relation to other established antiplatelet drugs. Due to the limited publicly available data on direct head-to-head studies involving this compound, this guide will focus on a comparison of its known preclinical profile and mechanism of action with those of widely used antiplatelet agents such as clopidogrel (B1663587) and aspirin.
This compound is a non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1] Its antiplatelet effect stems from its ability to stimulate this receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits platelet activation and aggregation.[1]
Preclinical Data on this compound
Available preclinical data for this compound demonstrates its potency in inhibiting platelet aggregation and stimulating adenylyl cyclase.
| Parameter | Species | Value |
| Platelet Aggregation Inhibition (IC50) | Human | 35 nM |
| Rabbit | 136 nM | |
| Rat | 1.3 µM | |
| Adenylyl Cyclase Activation (ED50) | Human Platelet Membranes | 6-10 nM |
| Iloprost Binding Inhibition (IC50) | Human Platelet Membranes | 7 nM |
Mechanistic Comparison of Antiplatelet Agents
To understand the positioning of this compound, it is essential to compare its mechanism of action with that of other major classes of antiplatelet drugs.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by prostacyclin agonists (like this compound), P2Y12 inhibitors (like clopidogrel), and cyclooxygenase (COX) inhibitors (like aspirin).
Experimental Protocols
While specific protocols for direct comparative studies involving this compound are unavailable, the following are standard methodologies used to evaluate the antiplatelet efficacy of compounds like this compound, clopidogrel, and aspirin.
Platelet Aggregation Assay
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The light transmission through PRP is set to 0% and through PPP to 100%.
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with either the test compound (e.g., this compound, the active metabolite of clopidogrel, or aspirin) or a vehicle control for a specified time at 37°C.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid, or a thromboxane analog) is added to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated from the concentration-response curve.
Adenylyl Cyclase Activity Assay
Objective: To determine the effect of a compound on the activity of adenylyl cyclase in platelet membranes.
Methodology:
-
Platelet Membrane Preparation: Platelets are isolated from whole blood and lysed. The cell membranes are then isolated by ultracentrifugation.
-
Assay Reaction: Platelet membranes are incubated with the test compound, [α-³²P]ATP, and other necessary cofactors (e.g., GTP, Mg²⁺) in a buffered solution at 37°C.
-
cAMP Isolation: The reaction is stopped, and the produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: The amount of [³²P]cAMP is quantified using a liquid scintillation counter.
-
Data Analysis: The adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per mg of protein. The ED50 value (the concentration of the compound that produces 50% of the maximal enzyme activation) is determined.
Summary and Conclusion
This compound is a potent preclinical antiplatelet agent that acts as a partial agonist of the prostacyclin (IP) receptor. Its mechanism of action, involving the stimulation of adenylyl cyclase and subsequent increase in cAMP, is distinct from that of P2Y12 inhibitors like clopidogrel and COX inhibitors like aspirin. While direct comparative efficacy and safety data against these established agents are not available in the public domain, its preclinical profile suggests a potent antiplatelet effect. The lack of further clinical development information on this compound may indicate that it did not proceed to later-stage trials, a common outcome for many preclinical compounds. Nevertheless, the study of compounds like this compound contributes to the understanding of the diverse mechanisms available for achieving platelet inhibition and informs the development of novel antithrombotic therapies. Researchers interested in the prostacyclin pathway for antiplatelet drug discovery can find value in the initial characterization of this compound.
References
Cross-Validation of BMY 45778: A Comparative Guide to its Anti-Platelet Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-platelet agent BMY 45778 with other prostacyclin analogs and selective IP receptor agonists. The data presented herein is intended to support researchers in evaluating the cross-species efficacy and mechanism of action of these compounds.
Executive Summary
This compound is a potent, non-prostanoid partial agonist of the prostacyclin (IP) receptor. It effectively inhibits platelet aggregation in various species, including humans, rabbits, and rats, by activating the adenylyl cyclase signaling pathway. This guide presents a comparative analysis of this compound's inhibitory effects on platelet aggregation against other key compounds such as iloprost, treprostinil, beraprost (B1666799), and selexipag. The data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key assays. Furthermore, the underlying signaling pathway is visualized to facilitate a deeper understanding of the mechanism of action.
Comparative Efficacy on Platelet Aggregation
The inhibitory effects of this compound and alternative compounds on platelet aggregation, as measured by the half-maximal inhibitory concentration (IC50), are presented below. Lower IC50 values indicate greater potency.
| Compound | Human IC50 (nM) | Rabbit IC50 (nM) | Rat IC50 (nM) |
| This compound | 35[1] | 136[1] | 1300[1] |
| Iloprost | ~0.5-1 | Not specified | Not specified |
| Beraprost | 0.2-5 | Not specified | Not specified |
| Treprostinil | Not specified | Not specified | Not specified |
| Selexipag | Not specified | Not specified | Not specified |
Signaling Pathway and Mechanism of Action
This compound and other prostacyclin analogs exert their anti-platelet effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation.
References
BMY 45778: A Comparative Analysis of a Potent Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BMY 45778, a non-prostanoid prostacyclin (IP) receptor partial agonist, and its performance against other platelet aggregation inhibitors. The information is presented to aid in research and drug development efforts, with a focus on objective data and experimental context.
Comparative Efficacy of this compound and Other Prostacyclin Agonists
This compound has demonstrated significant potency in the inhibition of platelet aggregation and the stimulation of adenylyl cyclase, key mechanisms in modulating platelet function. To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other relevant prostacyclin analogues.
Table 1: Inhibition of Human Platelet Aggregation (IC50, nM)
| Compound | IC50 (nM) |
| This compound | 35 |
| Iloprost | Comparable to this compound |
| Beraprost | 0.2 - 5 |
Note: IC50 values can vary depending on the agonist used to induce platelet aggregation. The value for Beraprost represents a range observed with different agonists.
Table 2: Activation of Adenylyl Cyclase (ED50, nM)
| Compound | ED50 (nM) |
| This compound | 6 - 10 |
| Iloprost | Comparable to this compound |
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its anti-platelet effects by acting as a partial agonist at the prostacyclin (IP) receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in response to an agonist, and the inhibitory effect of compounds like this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in a light transmission aggregometer and establish a baseline reading (0% aggregation). Use a PPP blank for 100% aggregation.
-
Add the test compound (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis:
-
The maximum percentage of aggregation is determined.
-
To determine the IC50 value, various concentrations of the inhibitor are tested, and the concentration that produces 50% inhibition of the maximal aggregation response is calculated.
Caption: Platelet Aggregation Assay Workflow.
Adenylyl Cyclase Activation Assay
This protocol measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) in platelet membranes.
1. Preparation of Platelet Membranes:
-
Isolate human platelets from whole blood as described for the platelet aggregation assay.
-
Lyse the platelets in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at a high speed (e.g., 30,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
2. Assay Procedure:
-
The reaction mixture contains the platelet membranes, ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add various concentrations of the test compound (e.g., this compound) or a known activator like forskolin (B1673556) (positive control) to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by heating or adding a stop solution.
3. Measurement of cAMP:
-
The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
A standard curve is generated using known amounts of cAMP.
-
The amount of cAMP produced in the presence of the test compound is determined from the standard curve.
-
The ED50 value, the concentration of the compound that produces 50% of the maximal adenylyl cyclase activation, is calculated.
Caption: Adenylyl Cyclase Assay Workflow.
Safety Operating Guide
Proper Disposal of BMY 45778: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like BMY 45778 is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this non-prostanoid prostacyclin IP receptor partial agonist, prioritizing safety, environmental protection, and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and be familiar with emergency protocols.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or aerosols. |
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of waste streams is the first critical step in the disposal process.
-
Solid Waste:
-
This includes unused this compound powder, contaminated weighing paper, pipette tips, gloves, and other disposable labware.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with chemical waste.
-
-
Liquid Waste:
-
This includes stock solutions, experimental solutions containing this compound, and contaminated solvents.
-
Collect all liquid waste in a separate, designated, and compatible hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
Do not mix with other incompatible waste streams.
-
Labeling and Storage of Hazardous Waste
Accurate labeling and safe storage of waste containers are essential for regulatory compliance and safety.
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: [3-(4,5-Diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]acetic acid
-
The CAS Number: 152575-66-1
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - refer to the specific SDS for exact hazard statements).
-
The date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to prevent the spread of potential spills.
-
Keep containers closed when not in use.
-
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Follow all institutional and local regulations regarding hazardous waste disposal.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so, and it is part of an approved institutional protocol.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices for handling research-grade chemical compounds. For specific experimental protocols involving this compound, researchers should refer to their institution's established and approved procedures for handling and disposing of similar chemical entities.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for segregating this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
